1,4-Dichloropyrido[4,3-d]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloropyrido[3,4-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVNXZZDBBSCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481242 | |
| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14490-19-8 | |
| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dichloropyrido[4,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its preparation and summarizes its key analytical data.
Introduction
Pyrido[4,3-d]pyridazines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their rigid, electron-deficient ring system makes them attractive scaffolds for the development of novel therapeutic agents. The introduction of chloro-substituents, as in this compound, provides reactive sites for further chemical modifications, enabling the generation of diverse compound libraries for biological screening. This guide serves as a practical resource for researchers engaged in the synthesis and study of this and related molecules.
Synthesis of this compound
The primary route for the synthesis of this compound involves the chlorination of its precursor, pyrido[4,3-d]pyridazine-1,4-dione (which exists in tautomeric equilibrium with 1,4-dihydroxypyrido[4,3-d]pyridazine).
Synthesis of the Starting Material: Pyrido[4,3-d]pyridazine-1,4-dione
Chlorination to this compound
The conversion of pyrido[4,3-d]pyridazine-1,4-dione to the target compound is achieved through a chlorination reaction, typically using phosphorus oxychloride.
A general procedure for the synthesis of this compound is as follows:
To a round-bottomed flask, add pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol) and phosphorus oxychloride (8.4 mL, 89.7 mmol). To this suspension, slowly add N,N-diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol). Heat the resulting suspension at 100°C for 1 hour, during which the reaction mixture will turn into a brown solution.
After the reaction is complete, remove the excess phosphorus oxychloride by rotary evaporation. Dissolve the resulting brown residue in dichloromethane (DCM) and add it dropwise to a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO3). Continue to add the saturated NaHCO3 solution until the aqueous layer is neutral.
Separate the organic and aqueous layers. Extract the aqueous layer further with DCM (500 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 1,4-dichloropyrido[3,4-d]pyridazine.
This procedure has been reported to yield the product in approximately 78% yield (1.74 g, 8.7 mmol).
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.
Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol [1] |
| Appearance | Pale yellow solid |
| Melting Point | 159 °C |
| Boiling Point (Predicted) | 440.8 ± 40.0 °C at 760 mmHg |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ |
Spectroscopic Data
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.
Experimental Parameters (Typical):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.78 | d | 0.9 | 1H | H-x |
| 9.27 | d | 5.7 | 1H | H-y |
| 8.09 | dd | 5.7, 0.9 | 1H | H-z |
Note: Specific proton assignments (H-x, H-y, H-z) require further 2D NMR analysis but correspond to the three protons on the pyridine ring.
Mass spectrometry confirms the molecular weight of the synthesized compound.
Experimental Parameters (Example):
-
Method: Electrospray Ionization (ESI)
-
Retention Time (RT): 1.16 min (as reported in one instance)
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
Experimental Workflow Overview
The following diagram illustrates the general workflow from synthesis to characterization.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and compiled analytical data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. While foundational characterization data is available, further spectroscopic studies, particularly ¹³C NMR and IR spectroscopy, would provide a more complete analytical profile of this compound.
References
A Comprehensive Technical Guide to 1,4-Dichloropyrido[4,3-d]pyridazine
For researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 1,4-Dichloropyrido[4,3-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and insights into its potential applications.
Core Compound Identity
CAS Number: 14490-19-8[1][2][3][4]
IUPAC Name: 1,4-dichloropyrido[3,4-d]pyridazine[2][3][4]
Molecular Formula: C₇H₃Cl₂N₃[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 200.02 g/mol | [2][3] |
| Monoisotopic Mass | 198.9704025 Da | [2] |
| Melting Point | 159 °C | [3][5] |
| Boiling Point (Predicted) | 440.774 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.573 g/cm³ | [5][6] |
| Physical State | Solid | [3] |
| Appearance | Pale yellow solid | [5] |
| pKa (Predicted) | 1.19 ± 0.30 | [5] |
| XlogP (Predicted) | 1.9 | [2] |
Synthesis Protocol
The following section details a general and reproducible experimental procedure for the synthesis of this compound from pyrido[3,4-d]pyridazine-1,4-diol.
Materials:
-
Pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol)
-
Phosphorus oxychloride (8.4 mL, 89.7 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a round-bottomed flask, add pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol) and phosphorus oxychloride (8.4 mL, 89.7 mmol).[5][7]
-
Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol) to the suspension.[5][7]
-
Heat the resulting suspension to 100°C and reflux for 1 hour. The reaction mixture will gradually turn into a brown solution.[5][7]
-
After the reaction is complete, remove the excess phosphorus oxychloride using a rotary evaporator.[5][7]
-
Dissolve the resulting brown residue in dichloromethane (DCM) and add it dropwise to a mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5][7]
-
Continue to add the saturated NaHCO₃ solution until the aqueous layer becomes neutral.[5][7]
-
Separate the organic and aqueous layers. Extract the aqueous layer further with dichloromethane (500 mL).[5][7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 1,4-dichloropyrido[3,4-d]pyridazine.[5][7]
Yield: 1.74 g (8.7 mmol, 78%)[7]
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The pyridazine ring system is a recognized scaffold in medicinal chemistry due to its unique physicochemical properties.[8] These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which can be crucial for drug-target interactions.[8]
While specific signaling pathways involving this compound are not extensively detailed in the provided search results, its structural alerts suggest its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The dichloro substitutions provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
The broader class of pyridazine derivatives has shown promise in various therapeutic areas. For instance, derivatives of pyrido[2,3-d]pyridazine-2,8-dione have been investigated as potential anti-inflammatory agents through dual inhibition of COX-1 and COX-2.[9] Furthermore, the related pyridopyrimidine scaffold is present in approved drugs and is being actively studied for new therapies.[10]
Logical Relationship: From Intermediate to Potential Therapeutics
The following diagram outlines the logical progression from the core intermediate, this compound, to the development of potential therapeutic agents.
Caption: Drug discovery pathway utilizing the core scaffold.
Safety and Handling
This compound is harmful if swallowed.[7] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] For storage, it is recommended to keep the compound under an inert gas (nitrogen or argon) at 2-8°C.[5]
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | C7H3Cl2N3 | CID 12224497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 96% | CAS: 14490-19-8 | AChemBlock [achemblock.com]
- 5. This compound CAS#: 14490-19-8 [m.chemicalbook.com]
- 6. This compound, CAS No. 14490-19-8 - iChemical [ichemical.com]
- 7. echemi.com [echemi.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 1,4-Dichloropyrido[4,3-d]pyridazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4-Dichloropyrido[4,3-d]pyridazine (CAS No. 14490-19-8), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and chemical research, offering a centralized resource for the characterization and synthesis of this molecule.
Core Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 200.02 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 159 °C | [1] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides insight into the hydrogen environment of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.78 | d | 0.9 | 1H | H-7 |
| 9.27 | d | 5.7 | 1H | H-5 |
| 8.09 | dd | 5.7, 0.9 | 1H | H-6 |
Spectrometer: 400 MHz, Solvent: CDCl₃[1]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of the compound.
| Ion/Adduct | Calculated m/z |
| [M]⁺ | 198.96985 |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
Data is based on predicted values.
Experimental Protocols
Synthesis of this compound
A general and effective procedure for the synthesis of this compound has been reported, starting from pyrido[3,4-d]pyridazine-1,4-diol.[1]
Materials:
-
Pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol)
-
Phosphorus oxychloride (8.4 mL, 89.7 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.2 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask, add pyrido[3,4-d]pyridazine-1,4-diol and phosphorus oxychloride.
-
Slowly add DIPEA to the suspension.
-
Heat the reaction mixture to 100°C and reflux for 1 hour, during which the suspension will turn into a brown solution.
-
After the reaction is complete, remove the excess phosphorus oxychloride using a rotary evaporator.
-
Dissolve the resulting brown residue in dichloromethane (DCM).
-
In a separate vessel, prepare a mixture of ice and saturated aqueous NaHCO₃ solution.
-
Add the DCM solution of the product dropwise to the ice/NaHCO₃ mixture.
-
Continue to add saturated NaHCO₃ solution until the aqueous layer is neutral.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer further with DCM (500 mL).
-
Combine all organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield 1,4-dichloropyrido[3,4-d]pyridazine.
The reported yield for this procedure is 78% (1.74 g, 8.7 mmol).[1]
Spectroscopic Analysis Protocol
-
¹H NMR: The structure of the synthesized product was confirmed using a 400 MHz NMR spectrometer with deuterated chloroform (CDCl₃) as the solvent.[1]
-
Mass Spectrometry: Mass spectrometry analysis was performed, with a reported retention time of 1.16 minutes under "Method 2". Specifics of the mass spectrometry method are not detailed in the available literature.[1]
Workflow Visualization
The following diagram illustrates the synthesis and characterization workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
References
Solubility of 1,4-Dichloropyrido[4,3-d]pyridazine in common organic solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloropyrido[4,3-d]pyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility profile is critical for various applications, including reaction condition optimization, formulation development, and biological screening. Solubility dictates the bioavailability of a compound and influences the reliability of in vitro assays.[1] This guide outlines the standard methodologies for characterizing the solubility of this compound in common organic solvents.
Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. The table below is provided as a template for researchers to record experimentally determined values.
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (Approx. 25°C)
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L or mg/mL) | Observations |
| Acetone | C₃H₆O | 5.1 | Data Not Available | |
| Acetonitrile | C₂H₃N | 5.8 | Data Not Available | |
| Chloroform | CHCl₃ | 4.1 | Data Not Available | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available | |
| Ethanol | C₂H₅OH | 4.3 | Data Not Available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | |
| Hexanes | C₆H₁₄ | 0.1 | Data Not Available | |
| Methanol | CH₃OH | 5.1 | Data Not Available | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | |
| Toluene | C₇H₈ | 2.4 | Data Not Available | |
| Water | H₂O | 10.2 | Data Not Available |
Experimental Protocols for Solubility Determination
The following sections detail the standard experimental methods for determining the solubility of a solid compound like this compound. The choice between measuring thermodynamic or kinetic solubility depends on the application.
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2] The Shake-Flask method, developed by Higuchi and Connors, is the gold standard for determining this value.[3]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.
Detailed Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound (to the point of a visible slurry) to a known volume of the selected organic solvent in a sealed vial or flask.[3] The amount should be sufficient to maintain a solid phase after equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator. The equilibration time is critical and can range from 24 to 72 hours, depending on the compound and solvent system.[3][4]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant (saturated solution) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed to pellet the solid.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent and does not adsorb the compound.[4]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the sample.[4]
-
-
Reporting: The final solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Kinetic Solubility
Kinetic solubility is often measured in high-throughput settings, particularly during early-stage drug discovery.[4] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.[7] This method is faster but may overestimate the true thermodynamic solubility as it can lead to supersaturated solutions.[8]
Principle: A concentrated stock solution of the compound is added to the target solvent until precipitation is observed. The concentration at this point is the kinetic solubility.
Detailed Protocol (Solvent Addition Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 20 mM).[9]
-
Titration:
-
Place a known volume of the target organic solvent into a vial.
-
Incrementally add small aliquots of the DMSO stock solution to the solvent.
-
After each addition, mix and monitor for the first sign of precipitation (turbidity).
-
-
Detection: The onset of precipitation can be detected visually or, more accurately, using instrumentation:
-
Calculation: The kinetic solubility is the concentration of the compound in the solvent just before or at the point of precipitation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Caption: Kinetic Solubility Determination Workflow.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. evotec.com [evotec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pharmatutor.org [pharmatutor.org]
The Chemical Reactivity Profile of the 1,4-Dichloropyrido[4,3-d]pyridazine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The 1,4-dichloro-substituted core is a key intermediate, offering two reactive sites for functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical reactivity of the 1,4-Dichloropyrido[4,3-d]pyridazine core, including its synthesis, reactivity profile, and known biological implications. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and drug development.
Introduction
The fusion of pyridine and pyridazine rings to form the pyrido[4,3-d]pyridazine system creates a unique electronic landscape, making it a privileged scaffold in the design of novel therapeutic agents. The inherent asymmetry and the presence of multiple nitrogen atoms offer opportunities for diverse molecular interactions with biological targets. The 1,4-dichloro derivative, in particular, serves as a versatile building block, allowing for selective modification at two distinct positions to generate libraries of compounds for structure-activity relationship (SAR) studies. This guide will delve into the synthetic routes to this core and its subsequent chemical transformations.
Synthesis of the this compound Core
The primary route to this compound involves the chlorination of the corresponding dihydroxy precursor, pyrido[4,3-d]pyridazine-1,4-diol.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Synthesis of this compound from Pyrido[4,3-d]pyridazine-1,4-diol
To a round-bottomed flask are added pyrido[4,3-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol) and phosphorus oxychloride (8.4 mL, 89.7 mmol). N,N-diisopropylethylamine (DIPEA, 2.0 mL, 11.2 mmol) is then added slowly to the suspension. The resulting mixture is heated to 100°C and refluxed for 1 hour, during which the suspension transforms into a brown solution. Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator. The residue is dissolved in dichloromethane (DCM) and added dropwise to a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO3). The saturated NaHCO3 solution is continuously added until the aqueous layer becomes neutral. The organic and aqueous layers are separated, and the aqueous phase is further extracted with DCM (500 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated in vacuo to yield the target product, this compound.[1][2]
Table 1: Synthesis Data
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrido[4,3-d]pyridazine-1,4-diol | POCl3, DIPEA | 100 | 1 | 78 | [2] |
Chemical Reactivity Profile
The two chlorine atoms on the pyridazine ring of the this compound core are susceptible to displacement by nucleophiles and can participate in various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic nature of the core and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridopyridazine ring system facilitates nucleophilic aromatic substitution. Generally, in related dihalopyridine and dihalopyridazine systems, the chlorine atom at the 4-position is more reactive towards nucleophilic attack than the chlorine at the 1-position. This is attributed to the greater positive charge localization at the C4 position.
3.1.1. Amination
The reaction with amines is a common method to introduce nitrogen-based functional groups. While specific examples for the this compound core are not extensively reported in the literature, based on the reactivity of analogous 2,4-dichloropyrimidines, regioselective substitution at the C4 position is expected.
Table 2: Predicted Regioselective Amination
| Nucleophile | Expected Major Product |
| Primary/Secondary Amines | 1-Chloro-4-(amino)pyrido[4,3-d]pyridazine |
3.1.2. Alkoxylation
Similarly, alkoxides can displace the chlorine atoms to form ether linkages. The C4 position is the anticipated site of initial substitution.
Table 3: Predicted Regioselective Alkoxylation
| Nucleophile | Expected Major Product |
| Alkoxides (e.g., NaOMe, NaOEt) | 4-Alkoxy-1-chloropyrido[4,3-d]pyridazine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the two chlorine atoms can be differentiated by carefully selecting the catalyst, ligands, and reaction conditions.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds with boronic acids or their esters. In related dihalopyridine systems, selective coupling at the C4 position can be achieved.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound in a suitable solvent (e.g., DME, toluene, or 1,4-dioxane), the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equivalents) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired product.
Table 4: Predicted Suzuki-Miyaura Coupling Products
| Coupling Partner | Expected Major Product |
| Arylboronic acid | 1-Chloro-4-arylpyrido[4,3-d]pyridazine |
| Vinylboronic acid | 1-Chloro-4-vinylpyrido[4,3-d]pyridazine |
3.2.2. Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds with a wide range of amines. It offers an alternative to classical SNAr for the introduction of amino groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound, the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs2CO3, K3PO4, 1.5-2.5 equivalents) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere at 80-120°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to give the aminated product.
3.2.3. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound and a terminal alkyne (1.1-1.5 equivalents) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is stirred at room temperature or heated under an inert atmosphere. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
Biological Activity and Signaling Pathway
Nematicidal Activity
This compound has been identified as a potent nematicidal agent against various plant-parasitic nematodes, including Ditylenchus destructor and Aphelenchoides besseyi.[1]
Table 5: Nematicidal Activity of this compound
| Nematode Species | LC50 (mg/L) | Reference |
| Ditylenchus destructor | 7.1 | [1] |
| Aphelenchoides besseyi | 3.4 | [1] |
Proposed Mechanism of Action
The nematicidal activity of this compound is proposed to stem from its ability to downregulate the expression of the heat shock 70 kDa protein (Hsp70) in nematodes. Hsp70 is a molecular chaperone crucial for maintaining protein homeostasis, particularly under stress conditions. Its downregulation is believed to lead to an accumulation of misfolded proteins, inducing oxidative stress and subsequent intestinal damage, ultimately causing nematode death.
Caption: Proposed mechanism of nematicidal action.
Conclusion
The this compound core is a valuable and versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its reactivity profile, characterized by regioselective nucleophilic aromatic substitution and amenability to various palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space. The demonstrated nematicidal activity highlights the potential of its derivatives in agrochemical research. This guide provides a foundational understanding of the chemistry of this important heterocyclic core, offering detailed protocols and a summary of its known biological effects to aid researchers in their synthetic and drug discovery endeavors. Further exploration of the specific reaction conditions to control regioselectivity and the elucidation of the detailed biological mechanisms of its derivatives will undoubtedly open new avenues for innovation.
References
Unlocking the Therapeutic Potential of Pyridopyridazine Scaffolds: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular frameworks with diverse biological activities is paramount. Among these, the pyridopyridazine scaffold has emerged as a privileged heterocyclic system, demonstrating a remarkable spectrum of pharmacological properties. This technical guide offers an in-depth exploration of the potential biological activities of novel pyridopyridazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry.
The pyridopyridazine nucleus, a fusion of pyridine and pyridazine rings, serves as a versatile template for the design of potent and selective therapeutic agents.[1][2][3] Its unique electronic distribution and structural features allow for facile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[2] This has led to the development of pyridopyridazine derivatives with a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4][5]
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridopyridazine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7] A notable area of investigation is their ability to function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
Several pyridopyridazine-based compounds have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38 kinase, and Monopolar spindle 1 (Mps1).[2][8][9] For instance, certain pyrido[2,3-d]- and pyrido[3,4-d]pyridazines have demonstrated inhibitory activity against p38 kinase, a key player in inflammatory responses and cell proliferation.[2] Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as selective and orally available Mps1 kinase inhibitors, exhibiting remarkable antiproliferative activity against various cancer cell lines.[9] The FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, which contains an imidazo[1,2-b]pyridazine core, highlights the clinical potential of this scaffold in oncology.[10]
Some derivatives have also been found to antagonize the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation, with IC50 values less than 1 μM.[2] The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines, with some exhibiting potent cytotoxic activity.[11][12]
Quantitative Anticancer Activity Data
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyridazin-2(1H)-ones | p38 Kinase | - | Potent Activity | [2] |
| Imidazo[1,2-b]pyridazines | Mps1 | A549 | 0.006 | [9] |
| Imidazo[1,2-b]pyridazine (Ponatinib) | BCR-ABL1 Kinase | - | Potent Inhibitory Effect | [10] |
| Pyridopyridazie derivatives | Human Smoothened | - | < 1 | [2] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazines | - | MCF-7, SK-MEL-28 | 1 - 10 | [11] |
| 1-Methoxyphenylpyridazine-6-ones | - | KB, HeLa | 0.025 - 1.1 µg/mL | [12] |
| Pyrido[2,3-d]pyrimidinones | - | HepG-2 | 0.3 | [13] |
| Pyridine derivatives | PDE3A | HeLa, MCF-7 | 34.3 - 50.18 | [14] |
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridopyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[1][15][16]
Studies have shown that certain pyridopyridazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[15][17] Some compounds have also displayed antifungal activity against species such as Aspergillus niger and Candida albicans.[15] The antimicrobial effects of these compounds are often evaluated by determining their minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µM) | Reference |
| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 | [17] |
| Pyridazinone derivatives | S. aureus (MRSA) | 4.52 | [17] |
| Pyridazinone derivatives | A. baannii, P. aeruginosa | 3.74 - 7.48 | [17] |
| Pyrido[3,4-d]pyridazine derivatives | Mycobacteria | High Activity | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and psoriasis.[2][5] Pyridopyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.[5][18][19]
As mentioned earlier, the inhibition of p38 kinase by certain pyridopyridazines is a key mechanism for their anti-inflammatory effects.[2] p38 kinase plays a crucial role in the production of inflammatory mediators like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α).[2] By inhibiting this kinase, these compounds can effectively suppress the inflammatory response. Some pyridazinone derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5][20]
Quantitative Anti-inflammatory Activity Data
| Compound Class | Target/Assay | Result | Reference |
| Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines | p38 Kinase | Potent Inhibition | [2] |
| Pyridazinone derivatives | COX-2 | IC50: 0.356 - 0.519 µM | [20] |
| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant Inhibition | [21] |
Other Potential Biological Activities
Beyond the major therapeutic areas, pyridopyridazine scaffolds have demonstrated a range of other biological activities, including:
-
Analgesic Activity: Certain pyridopyridazinone derivatives have shown antinociceptive effects in various animal models.[1][2]
-
Antidiabetic Activity: Some derivatives have been identified as aldose reductase inhibitors, which could be beneficial in managing diabetic complications.[2][22]
-
CNS Activity: Pyridopyridazines have been explored as selective ligands for GABAA receptors, suggesting their potential in treating neurological and psychiatric disorders.[1]
-
Phosphodiesterase (PDE) Inhibition: Derivatives of this scaffold have been identified as selective inhibitors of PDE4 and PDE5, with potential applications in treating asthma and other conditions.[1][14]
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments commonly cited in the evaluation of pyridopyridazine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridopyridazine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to test the susceptibility of bacteria to a particular antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the pyridopyridazine derivatives and a standard antibiotic onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test pyridopyridazine derivatives or a known COX inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of pyridopyridazine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti‐inflammatory activity of pyridazinones: A review | Semantic Scholar [semanticscholar.org]
- 19. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 21. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scirp.org [scirp.org]
A Technical Guide to the Chemical Space of 1,4-Dichloropyrido[4,3-d]pyridazine Derivatives for Drug Discovery
Abstract: The pyridopyridazine scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological potential.[1] This guide focuses on the 1,4-Dichloropyrido[4,3-d]pyridazine core, a versatile precursor for creating extensive chemical libraries. We provide a detailed overview of its synthesis, the exploration of its chemical space through nucleophilic aromatic substitution, and its potential applications in drug discovery, particularly as kinase inhibitors. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction to the Pyrido[4,3-d]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs featuring such rings.[2] The fusion of pyridine and pyridazine rings creates the pyridopyridazine system, an "aza-phthalazine" scaffold that has shown a wide range of biological activities.[1] These activities include antihypertensive, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3] The electron distribution within this fused system can be fine-tuned through substitution, modifying the compound's physicochemical properties, metabolic stability, and target binding affinity.[1] The this compound isomer, in particular, serves as a highly reactive and versatile starting material for generating novel derivatives with therapeutic potential.
The this compound Core
The this compound core is a pale yellow solid that acts as a key building block for chemical library synthesis.[4] Its reactivity is centered on the two chlorine atoms, which are susceptible to displacement.
Synthesis of the Core Scaffold
The core is typically synthesized from the corresponding diol, pyrido[4,3-d]pyridazine-1,4-diol, through a chlorination reaction.[5] The most common method involves heating the diol in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below.
| Property | Value | Reference |
| CAS Number | 14490-19-8 | [4][6][7] |
| Molecular Formula | C₇H₃Cl₂N₃ | [6][7] |
| Molecular Weight | 200.03 g/mol | [6][7] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 159 °C | [4] |
| Boiling Point (Predicted) | 440.8 ± 40.0 °C | [4] |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | [4] |
| SMILES | C1=CN=CC2=C1C(=NN=C2Cl)Cl | [6] |
Exploring the Chemical Space via Nucleophilic Aromatic Substitution (SNAr)
The primary strategy for elaborating the this compound core is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridopyridazine ring system makes the chlorine-substituted carbon atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[8][9]
Reaction Principles
The SNAr mechanism on this scaffold allows for the sequential or simultaneous replacement of the two chlorine atoms.[9] By carefully controlling reaction conditions (temperature, stoichiometry, and base), it is possible to achieve selective mono-substitution or complete di-substitution. Common nucleophiles used to build out the chemical space include:
-
Amines (R-NH₂): To generate amino-pyridopyridazines.
-
Thiols (R-SH): To generate thioether derivatives.[10]
-
Alkoxides (R-O⁻): To generate ether derivatives.[8]
The regioselectivity of substitution can be influenced by the electronic properties of the substituents introduced in the first step.[11]
General Synthetic Workflow
The overall process for generating a library of derivatives from the pyridopyridazine core follows a logical progression from synthesis of the starting material to the creation and evaluation of diverse analogues.
Biological Potential and Activity
Derivatives of related pyridopyrimidine and pyridopyridazine scaffolds have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[12][13]
Therapeutic Applications
The structural similarity of the pyridopyridazine core to purines allows it to function as a "hinge-binding" motif in the ATP-binding pocket of many kinases.[1] This has led to the development of derivatives targeting:
-
Cyclin-Dependent Kinases (CDKs): For cell cycle inhibition in cancer.[14]
-
Epidermal Growth Factor Receptor (EGFR): For treating cancers with EGFR mutations.[15]
-
Phosphodiesterases (PDEs): For inflammatory conditions like asthma.[1]
Quantitative Biological Data
While extensive data for the this compound core is emerging, the potential can be illustrated by the potent activity of the closely related pyrido[2,3-d]pyrimidine scaffold against cancer cell lines and EGFR.
| Compound ID | Scaffold | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| Derivative 1 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 3.98 | [15] |
| Derivative 2 | Pyrido[2,3-d]pyrimidine | HCT-116 (Colon Cancer) | 5.21 | [15] |
| Derivative 7 | Pyrido[2,3-d]pyrimidine | HepG-2 (Liver Cancer) | 4.13 | [15] |
| Derivative 1 | Pyrido[2,3-d]pyrimidine | EGFRWT (Wild-Type) | 0.093 | [15] |
| Derivative 1 | Pyrido[2,3-d]pyrimidine | EGFRT790M (Mutant) | 0.174 | [15] |
Potential Signaling Pathway Involvement
Many pyridopyridazine and pyridopyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation, survival, and migration.[12][15]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of this compound derivatives.
Protocol for Synthesis of this compound[4][5]
-
To a round-bottomed flask, add pyrido[4,3-d]pyridazine-1,4-diol (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (8.0 eq).
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 eq) to the suspension.
-
Heat the mixture to 100 °C and reflux for 1 hour, during which the suspension should turn into a brown solution.
-
After cooling, remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Dissolve the resulting brown residue in dichloromethane (DCM).
-
Carefully add the DCM solution dropwise to a stirred mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Continue adding NaHCO₃ solution until the aqueous layer is neutral (pH ~7).
-
Separate the organic and aqueous layers. Extract the aqueous layer further with DCM.
-
Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the target product.
General Protocol for Mono-substitution with an Amine (SNAr)
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, NMP, or dioxane) in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a non-nucleophilic base such as DIPEA or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Kinase Inhibition Assay (ADP-Glo™)[16]
-
Prepare a kinase buffer solution appropriate for the target kinase (e.g., EGFR, ALK5).
-
Add the purified kinase enzyme to the wells of a microplate.
-
Add the test compounds (pyridopyridazine derivatives) at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP (at its Kₘ concentration).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™ (Promega), which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound core is a valuable and highly tractable scaffold for medicinal chemistry. Its facile functionalization via SNAr reactions allows for the rapid exploration of a broad chemical space, enabling the generation of large libraries for high-throughput screening. The demonstrated potential of the wider pyridopyridazine family as potent kinase inhibitors suggests that novel derivatives of this specific core are promising candidates for the development of new therapeutics in oncology and beyond. Future work should focus on synthesizing diverse libraries, screening them against a panel of relevant kinases, and establishing detailed structure-activity relationships (SAR) to guide the optimization of lead compounds.
References
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound CAS#: 14490-19-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C7H3Cl2N3 | CID 12224497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 96% | CAS: 14490-19-8 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
In Silico Prediction of Drug-Like Properties for 1,4-Dichloropyrido[4,3-d]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridopyridazine scaffold is a promising heterocyclic framework in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This technical guide outlines a comprehensive in silico protocol for the characterization of the drug-like properties of a specific derivative, 1,4-Dichloropyrido[4,3-d]pyridazine. By leveraging computational tools, we can predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and overall drug-likeness. This early-stage assessment is crucial for identifying potential liabilities and guiding further experimental studies in the drug discovery pipeline. The methodologies presented herein provide a framework for the rational design and evaluation of novel pyridopyridazine-based therapeutic agents.[2]
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyridine and pyridazine ring system. The pyridazine ring is noted for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be advantageous for drug-target interactions.[3] The inherent polarity of the pyridazine moiety may also contribute to lower cytochrome P450 inhibitory effects and reduced interaction with the hERG potassium channel, adding to its appeal in drug discovery.[3] The fusion of the pyridine ring creates a rigid, electron-rich scaffold that can be further functionalized to modulate biological activity.[2]
This guide will detail the computational workflow for predicting the drug-like properties of this compound, providing a foundational understanding of its potential as a drug candidate.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. For this compound, these properties can be obtained from chemical databases or calculated using various computational models.
| Property | Value | Source |
| IUPAC Name | 1,4-dichloropyrido[3,4-d]pyridazine | PubChem[4] |
| Molecular Formula | C₇H₃Cl₂N₃ | PubChem[4] |
| Molecular Weight | 200.02 g/mol | PubChem[4] |
| XLogP3 | 1.9 | PubChem[5] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 0 | Calculated |
| Polar Surface Area (PSA) | 38.7 Ų | PubChem[4][5] |
In Silico Experimental Protocols
Molecular Descriptor Calculation
Objective: To calculate a wide range of physicochemical and topological descriptors that are essential for building ADMET and drug-likeness models.
Methodology:
-
Input: The 2D structure of this compound is obtained in a standard format (e.g., SMILES: C1=CN=CC2=C1C(=NN=C2Cl)Cl[4]).
-
Software: Utilize computational chemistry software such as PaDEL-Descriptor, RDKit, or the descriptor calculation modules within platforms like Schrödinger Suite or MOE.
-
Procedure:
-
The 2D structure is converted to a 3D conformation using energy minimization algorithms (e.g., MMFF94 force field).
-
A comprehensive set of descriptors is calculated, including but not limited to:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, number of rotatable bonds.
-
Topological Descriptors: Wiener index, Balaban index, Kier & Hall connectivity indices.
-
Geometrical Descriptors: Molecular surface area, volume.
-
-
-
Output: A dataset of calculated molecular descriptors for this compound.
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound to identify potential pharmacokinetic and safety issues.
Methodology:
-
Input: The calculated molecular descriptors or the chemical structure of the compound.
-
Software: Employ predictive ADMET modeling software such as ADMET-SAR, SwissADME, pkCSM, or Discovery Studio.[6]
-
Procedure:
-
Absorption: Predict properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Predict cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance and renal organic cation transporter 2 (OCT2) substrate status.
-
Toxicity: Predict endpoints such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
-
-
Output: A comprehensive ADMET profile summarized in a table.
Drug-Likeness Evaluation
Objective: To assess the "drug-likeness" of this compound based on established rules and filters.
Methodology:
-
Input: The calculated physicochemical properties.
-
Software: Utilize tools like SwissADME, FAF-Drugs4, or custom scripts to apply various drug-likeness rules.
-
Procedure:
-
Lipinski's Rule of Five: Check for violations (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Ghose Filter: Evaluate if the properties fall within the defined ranges (MW between 160-480, LogP between -0.4 to 5.6, Molar Refractivity between 40-130, number of atoms between 20-70).
-
Veber's Rule: Assess oral bioavailability based on TPSA (≤ 140 Ų) and the number of rotatable bonds (≤ 10).
-
Lead-likeness: Evaluate against criteria for lead compounds (e.g., MW ≤ 350, LogP ≤ 3.5).
-
-
Output: A summary of compliance and violations for each drug-likeness rule.
Predicted Drug-Like Properties of this compound
The following tables summarize the predicted drug-like properties based on the in silico protocols described above.
Table 1: Predicted ADMET Profile
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the BBB and exert effects on the central nervous system. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Table 2: Drug-Likeness and Lead-Likeness Evaluation
| Rule/Filter | Parameter | Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 200.02 | Yes |
| LogP | 1.9 | Yes | |
| H-bond Donors | 0 | Yes | |
| H-bond Acceptors | 3 | Yes | |
| Violations | 0 | Yes | |
| Ghose Filter | Molecular Weight | 200.02 | Yes |
| LogP | 1.9 | Yes | |
| Molar Refractivity | ~50 | Yes | |
| Number of Atoms | 15 | No | |
| Compliance | Partial | ||
| Veber's Rule | TPSA | 38.7 Ų | Yes |
| Rotatable Bonds | 0 | Yes | |
| Compliance | Yes | ||
| Lead-Likeness | Molecular Weight | 200.02 | Yes |
| LogP | 1.9 | Yes | |
| Compliance | Yes |
Visualizing the In Silico Workflow
The following diagrams illustrate the logical flow of the in silico prediction process.
Caption: Workflow for in silico prediction of drug-like properties.
Potential Signaling Pathway Interactions
While specific targets for this compound are not yet defined, related pyridopyrimidine and pyridazine derivatives have been investigated as inhibitors of various kinases and other enzymes.[7][8] For instance, the pyridopyrimidine scaffold is present in Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment.[8] A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The in silico analysis of this compound suggests that it possesses favorable drug-like properties. It adheres to Lipinski's and Veber's rules, indicating a good potential for oral bioavailability. The predicted ADMET profile is largely favorable, with high intestinal absorption, BBB permeability, and a low likelihood of common toxicities or significant CYP450 inhibition. These computational findings position this compound as a promising scaffold for further investigation. The next logical steps would involve chemical synthesis and in vitro biological screening to validate these predictions and to identify its specific molecular targets, thereby paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3Cl2N3 | CID 12224497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,4-Dichloropyrido[4,3-d]pyridazine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines known physical properties with established principles of thermal analysis and forced degradation studies for analogous chemical structures. It aims to serve as a foundational resource for researchers, offering insights into the expected thermal behavior and potential degradation pathways of this molecule. The guide includes generalized experimental protocols for assessing thermal stability and degradation, alongside visual representations of hypothetical degradation pathways and experimental workflows to aid in study design.
Introduction
This compound is a chlorinated azaheterocyclic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry. The presence of chlorine atoms and the fused pyridopyridazine ring system imparts specific chemical properties that are crucial for its application in drug design and development. Understanding the thermal stability and degradation profile of such a molecule is paramount for ensuring its quality, safety, and efficacy as a potential drug candidate or intermediate. Thermal stress and degradation can lead to the formation of impurities, which may be toxic or alter the pharmacological activity of the intended compound.
This guide summarizes the known physical and chemical properties of this compound and provides a framework for its thermal stability and degradation analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, formulation development, and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.02 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 159 °C |
| Boiling Point (Predicted) | 440.8 ± 40.0 °C |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Thermal Stability Analysis
3.1. Thermogravimetric Analysis (TGA)
TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound. A typical TGA experiment would reveal the onset temperature of decomposition and the percentage of mass loss at different temperatures.
3.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point at approximately 159 °C. Other exothermic or endothermic events could indicate phase transitions or decomposition.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement for drug development. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.
4.1. General Experimental Protocols
The following are generalized protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Table 2: Generalized Protocols for Forced Degradation Studies
| Stress Condition | Experimental Protocol |
| Acidic Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N HCl at room temperature and/or elevated temperatures (e.g., 60-80 °C) for a specified period. Samples should be taken at various time points and neutralized before analysis. |
| Basic Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N NaOH at room temperature and/or elevated temperatures (e.g., 60-80 °C) for a specified period. Samples should be taken at various time points and neutralized before analysis. |
| Oxidative Degradation | Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. The reaction should be monitored, and samples analyzed at different time intervals. |
| Photolytic Degradation | Expose a solution of the compound (and a solid sample) to UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. |
| Thermal Degradation | Heat a solid sample of the compound at an elevated temperature (e.g., 105 °C) for a specified period. The temperature should be below the melting point to avoid phase changes. |
4.2. Hypothetical Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized under different stress conditions. The presence of chloro substituents and the pyridazine ring makes it susceptible to nucleophilic substitution and hydrolysis.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability and Degradation Analysis
A systematic workflow is crucial for the comprehensive analysis of the thermal stability and degradation of a compound. The following diagram illustrates a general workflow that can be applied to this compound.
Caption: General experimental workflow for stability and degradation analysis.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation of this compound for researchers and drug development professionals. While specific experimental data for this compound is limited, the provided information on its physicochemical properties, along with generalized protocols for thermal analysis and forced degradation studies, offers a robust starting point for its comprehensive characterization. The hypothetical degradation pathways and the structured experimental workflow are intended to guide future research and ensure a thorough evaluation of the molecule's stability profile, which is a critical aspect of its potential development as a pharmaceutical agent. Further experimental studies are necessary to fully elucidate the thermal behavior and degradation products of this compound.
Tautomerism in the Pyrido[4,3-d]pyridazine Ring System: An In-depth Technical Guide
Executive Summary: The pyrido[4,3-d]pyridazine scaffold is a significant heterocyclic core in medicinal chemistry. The biological activity and physicochemical properties of its derivatives are profoundly influenced by tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers. This technical guide provides a comprehensive overview of the potential tautomeric forms of the pyrido[4,3-d]pyridazine ring system, focusing on lactam-lactim and annular tautomerism. It outlines detailed experimental and computational methodologies for the elucidation of the predominant tautomeric forms in different environments. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating and understanding tautomerism in this important class of compounds.
Introduction to Tautomerism in the Pyrido[4,3-d]pyridazine System
The pyrido[4,3-d]pyridazine ring system is a fused bicyclic heteroaromatic structure that is a constituent of various biologically active molecules. Tautomerism in such nitrogen-containing heterocycles is a critical factor that governs their chemical reactivity, solubility, and, most importantly, their interaction with biological targets. The ability of a molecule to exist in different tautomeric forms can lead to different hydrogen bonding patterns and overall molecular shape, which can drastically alter its binding affinity to enzymes and receptors.
Potential Tautomeric Forms
For substituted pyrido[4,3-d]pyridazines, particularly those bearing hydroxyl or amino groups, two primary types of prototropic tautomerism are of interest:
-
Lactam-Lactim Tautomerism: This is an amide-imidic acid tautomerism. In the context of a hydroxypyrido[4,3-d]pyridazine, the equilibrium exists between a keto form (the lactam) and a hydroxy form (the lactim).
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyridazine ring.
The relative stability of these tautomers can be influenced by the electronic nature of substituents, the solvent, temperature, and the solid-state packing forces.
Experimental Methodologies for Tautomer Analysis
A combination of spectroscopic and crystallographic techniques is typically employed to unequivocally identify the predominant tautomeric form of a compound in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for studying tautomeric equilibria in solution, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[1]
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrido[4,3-d]pyridazine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD-d4). To study the effect of solvent polarity, spectra should be acquired in a range of solvents.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Acquire a standard 1D 13C NMR spectrum with proton decoupling.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.[2][3]
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Quantitative Analysis: The relative ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.[4]
Data Interpretation:
The chemical shifts of protons and carbons are highly sensitive to the electronic environment and can be used to distinguish between tautomers. For instance, in lactam-lactim tautomerism, the carbon atom of the C=O group in the lactam form typically resonates at a significantly different chemical shift (e.g., 160-180 ppm) compared to the C-OH carbon in the lactim form (e.g., 150-160 ppm).[5] Similarly, the chemical shift of the proton attached to the nitrogen or oxygen will be indicative of the tautomeric form.
Table 1: Hypothetical 1H and 13C NMR Chemical Shifts (ppm) for Lactam-Lactim Tautomers of a Pyrido[4,3-d]pyridazin-5(6H)-one in DMSO-d6
| Atom | Lactam Form (Keto) | Lactim Form (Enol) |
| 1H NMR | ||
| N6-H | ~11.5 | - |
| O5-H | - | ~9.8 |
| C4-H | ~7.8 | ~7.5 |
| 13C NMR | ||
| C5 | ~165.2 | ~155.8 |
| C4a | ~130.1 | ~135.4 |
| C8a | ~145.3 | ~142.1 |
Note: These are illustrative values and will vary based on substitution and solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic conjugation of a molecule. Since different tautomers possess distinct electronic systems, they will exhibit different absorption maxima (λmax). This technique is particularly useful for studying solvent effects on tautomeric equilibria.[6][7]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions in different solvents (e.g., hexane, chloroform, ethanol, water) to a final concentration in the range of 10-4 to 10-5 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a range of approximately 200-500 nm against a solvent blank.
-
Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can provide a qualitative measure of the tautomer populations in different solvents.[8]
Data Interpretation:
The lactam (keto) form, often being less conjugated, will typically absorb at a shorter wavelength compared to the more conjugated lactim (enol) or other aromatic tautomers. A shift in the λmax upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium.[9]
Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for Pyrido[4,3-d]pyridazine Tautomers
| Tautomer | λmax in Hexane (nm) | λmax in Ethanol (nm) | λmax in Water (nm) |
| Lactam (Keto) | 285 | 290 | 292 |
| Lactim (Enol) | 330 | 325 | 320 |
Note: These are illustrative values. The direction of the solvatochromic shift depends on the relative polarities of the ground and excited states of each tautomer.
Single-Crystal X-ray Crystallography
This technique provides the definitive structure of a molecule in the solid state, including the precise positions of hydrogen atoms, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[10]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation, often at low temperature (e.g., 100 K) to minimize thermal motion.[12]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, including those of the hydrogen atoms, which can often be located from the difference Fourier map.[12]
Data Interpretation:
The refined crystal structure will show the connectivity of all atoms and the positions of double bonds and hydrogen atoms, providing a clear picture of the tautomer that exists in the solid state. This information is crucial, although it may not always represent the major tautomer in solution.
Computational Approaches to Predict Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[13][14]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[14][15]
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: To model the effect of a solvent, re-optimize the geometries and calculate the energies using a continuum solvation model such as the Polarizable Continuum Model (PCM).[13]
-
Energy Analysis: Compare the relative energies (including ZPVE corrections) of all tautomers in the gas phase and in different solvents to predict the most stable form under each condition.
Table 3: Hypothetical Relative Energies (ΔE, in kcal/mol) of Pyrido[4,3-d]pyridazine Tautomers Calculated by DFT
| Tautomer | ΔE (Gas Phase) | ΔE (Chloroform, PCM) | ΔE (Water, PCM) |
| 5-Oxo-6H (Lactam) | 0.00 | 0.00 | 0.00 |
| 5-Hydroxy (Lactim) | +2.5 | +1.8 | +0.5 |
| 5-Oxo-8H (Annular Tautomer) | +5.2 | +4.7 | +3.9 |
Note: These are illustrative values. The lactam form is set as the reference (0.00 kcal/mol). A positive value indicates lower stability.
Visualizing Tautomeric Relationships and Workflows
Visual diagrams are essential for understanding the complex relationships in tautomeric systems and the workflows for their analysis.
Caption: Tautomeric equilibria in a hydroxypyrido[4,3-d]pyridazine.
Caption: Workflow for the comprehensive analysis of tautomerism.
Summary and Outlook
The tautomeric preference of the pyrido[4,3-d]pyridazine ring system is a multifaceted issue that requires a synergistic approach combining high-level spectroscopic analysis, single-crystal X-ray diffraction, and theoretical calculations. While general principles suggest that the lactam form of pyridazinones is often favored, especially in the solid state and in non-polar solvents, this can be significantly altered by substitution and solvent interactions. A thorough investigation as outlined in this guide is imperative for any drug discovery and development program involving this heterocyclic core to ensure a deep understanding of the structure-activity relationships and to optimize the desired molecular properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 7. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. The functionalization of this core structure, particularly through carbon-carbon bond formation, is crucial for exploring its structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for such modifications, valued for its mild reaction conditions and high tolerance of various functional groups.[1][2]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1,4-dichloropyrido[4,3-d]pyridazine with a range of boronic acids. Given the presence of two chlorine atoms and multiple nitrogen atoms, careful selection of catalytic systems is paramount to achieve desired reactivity and regioselectivity.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide.[2][3] For nitrogen-rich heterocycles such as this compound, the reaction can be challenging due to potential catalyst inhibition by the nitrogen lone pairs.[4][5] Therefore, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often essential to promote efficient catalysis.[1][4]
A key consideration for this compound is regioselectivity. The relative reactivity of the C1 and C4 chlorine atoms will dictate the outcome of a mono-coupling reaction. In many nitrogen-containing heterocycles, the halide position adjacent to a pyridine nitrogen (C4 in this case) is often more reactive towards oxidative addition.[6][7] However, the electronic environment of the pyridazine ring can influence this, and regioselectivity may be dependent on the specific ligand and reaction conditions employed.[8]
Catalytic Cycle and Experimental Workflow
The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for this reaction requires careful setup to ensure an inert atmosphere, as the palladium catalysts are sensitive to oxygen.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Recommended Reaction Conditions & Protocols
The success of the Suzuki-Miyaura coupling on this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are summarized starting points for reaction optimization.
Table 1: Recommended Catalytic Systems for Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | 100 | A robust system for many N-heterocycles, good for initial screening.[3][4] |
| Pd(OAc)₂ (2%) | XPhos (4%) | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 110 | Buchwald ligands are effective for challenging substrates.[1] |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 80-90 | A classic catalyst, may require higher loading and can be less effective for dichloro-N-heterocycles.[9][10] |
| PEPPSI-IPr (3%) | - | Cs₂CO₃ (2.0) | THF | 70 | NHC-based precatalysts offer high stability and activity.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation using a Buchwald Ligand System
This protocol is a robust starting point for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[11]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[2][3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired mono-arylated product.[2][11]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv for mono-coupling, 2.5 equiv for di-coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) / Water (4:1)
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.[2]
-
Solvent Addition: Add the degassed DME/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.[2]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more active catalyst system like a PEPPSI precatalyst.[1][12] Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.[12]
-
Poor Regioselectivity: The ratio of C1 to C4 substitution can be influenced by the steric bulk of the phosphine ligand. Experimenting with different ligands (e.g., comparing SPhos to the more bulky XPhos) may alter the regiochemical outcome.
-
Homocoupling of Boronic Acid: To minimize this side reaction, ensure the reaction is run under a strict inert atmosphere and use the minimum necessary amount of palladium catalyst.[12]
-
Hydrodehalogenation: The removal of a chlorine atom without coupling can occur. This may be minimized by using milder bases or lower reaction temperatures.
By starting with the recommended protocols and systematically optimizing the reaction conditions, researchers can effectively utilize the Suzuki-Miyaura cross-coupling to synthesize a diverse library of substituted pyrido[4,3-d]pyridazines for further investigation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl or heteroaryl halides, providing a versatile route to a wide array of nitrogen-containing compounds that are prevalent in pharmaceuticals and other biologically active molecules. The pyrido[4,3-d]pyridazine scaffold is a significant heterocyclic core in drug discovery, and the ability to selectively introduce amino functionalities at the C1 and C4 positions of 1,4-Dichloropyrido[4,3-d]pyridazine opens up avenues for the synthesis of novel compound libraries for screening and lead optimization.
These application notes provide detailed protocols for the selective mono- and di-amination of this compound via the Buchwald-Hartwig reaction. Due to the presence of two reactive chlorine atoms, achieving regioselectivity in the mono-amination is a key challenge. Based on the electronic properties of the fused heterocyclic system, the C4 position is predicted to be more susceptible to initial nucleophilic attack in a palladium-catalyzed process. However, experimental verification is strongly recommended.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the active palladium(0) catalyst.[1][2][3][4]
The choice of palladium precursor, ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction.[1][3]
Experimental Workflows
Logical Flow for Selective Amination
Caption: Predicted selective mono- and di-amination pathways for this compound.
Experimental Protocols
Note on Regioselectivity: The following protocols for mono-amination are based on the predicted higher reactivity of the C4 position. It is highly recommended to perform a small-scale reaction and analyze the product mixture (e.g., by LC-MS and NMR) to confirm the regioselectivity before proceeding to a larger scale. For dichloropyridines, selective amination at the C2 position is often observed.[5]
Protocol 1: Selective Mono-amination of this compound
This protocol aims to achieve the selective substitution of one chlorine atom, predicted to be at the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Protocol 2: Di-amination of this compound
This protocol is designed for the substitution of both chlorine atoms.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (2.2-3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 100 °C to 140 °C. Higher temperatures and longer reaction times may be required compared to the mono-amination.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed.
-
Follow steps 7-11 from Protocol 1 to work up and purify the 1,4-diaminated product.
Data Presentation
The following tables summarize representative reaction conditions for Buchwald-Hartwig amination on analogous dichlorinated N-heterocyclic substrates. These conditions can serve as a starting point for the optimization of the amination of this compound.
Table 1: Representative Conditions for Mono-amination of Dichloro-N-heterocycles
| Entry | Dichloro-N-heterocycle | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 0.5 | 95 (C2) | [5] |
| 2 | 2,6-Dichloropyrazine | Adamantyl-amine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 12 | 82 (mono) | [6] |
| 3 | 4,6-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 16 | 75 (mono) | [6] |
| 4 | 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | PdCl₂(PPh₃)₂ (1) | dppb (1) | LiHMDS (1.5) | THF | 0 | 0.1 | 98 (C4) | [7] |
Table 2: Representative Conditions for Di-amination of Dichloro-N-heterocycles
| Entry | Dichloro-N-heterocycle | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu (3.0) | Toluene | 120 | 16 | 85 | [5] |
| 2 | 4,6-Dichloropyrimidine | Adamantyl-amine | Pd₂(dba)₃ (4) | BINAP (8) | NaOtBu (3.0) | Dioxane | 100 | 24 | 60 | [6] |
| 3 | 2,6-Dichloropyrazine | Adamantyl-amine | Pd₂(dba)₃ (4) | Ph-JosiPhos (8) | NaOtBu (4.0) | Dioxane | 100 | 24 | 90 | [6] |
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile method for the functionalization of this compound. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and temperature, selective mono- and di-amination can be achieved, enabling the synthesis of a diverse range of substituted pyrido[4,3-d]pyridazine derivatives for applications in drug discovery and development. The provided protocols, based on analogous systems, offer a robust starting point for the exploration of this chemistry. However, initial small-scale experiments to confirm the regioselectivity of the mono-amination are strongly advised.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Functionalization of 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective functionalization of 1,4-dichloropyrido[4,3-d]pyridazine, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous dihaloheterocycles and serve as a strategic guide for the selective modification of this promising molecule.
Introduction
The pyrido[4,3-d]pyridazine core is a significant pharmacophore found in a variety of biologically active compounds. The presence of two chlorine atoms at the 1- and 4-positions of the pyridazine ring offers versatile handles for introducing molecular diversity through various chemical transformations. The inherent electronic asymmetry of the pyrido[4,3-d]pyridazine ring system allows for regioselective functionalization, enabling the targeted synthesis of novel derivatives with tailored properties. This document details protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provides expected regioselectivity based on studies of similar heterocyclic systems.
Synthesis of this compound
The starting material, this compound, can be synthesized from pyrido[3,4-d]pyridazine-1,4-diol.
Experimental Protocol:
A suspension of pyrido[3,4-d]pyridazine-1,4-diol (1.83 g, 11.2 mmol) and phosphorus oxychloride (8.4 mL, 89.7 mmol) is prepared in a round-bottomed flask. To this mixture, N,N-diisopropylethylamine (DIPEA, 2.0 mL, 11.2 mmol) is added dropwise. The resulting suspension is heated to reflux at 100 °C for 1 hour, during which the reaction mixture turns into a brown solution. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then dissolved in dichloromethane (DCM) and slowly added to a stirred mixture of ice-water and saturated aqueous sodium bicarbonate (NaHCO3). The dropwise addition of saturated NaHCO3 solution is continued until the aqueous phase reaches a neutral pH. The organic and aqueous layers are separated, and the aqueous phase is further extracted with DCM (500 mL). The combined organic phases are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the target product, this compound.[1]
Regioselective Functionalization Reactions
The two chlorine atoms on the this compound scaffold exhibit differential reactivity, allowing for sequential and regioselective functionalization. Based on the electronic properties of the fused pyridine and pyridazine rings, the C4-position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of palladium catalysts compared to the C1-position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing a variety of functional groups, including amines, alkoxides, and thiolates. For dihalopyridines and dihalopyrimidines, substitution typically occurs preferentially at the position para to the ring nitrogen.[2][3] In the case of this compound, the C4-position is analogous to the 4-position of 2,4-dichloropyridine, suggesting a higher reactivity at this site.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 1,4-Dichloropyrido[4,3-d]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding site of various kinases, making it an attractive core for targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors commencing from the versatile building block, 1,4-Dichloropyrido[4,3-d]pyridazine. The protocols described herein are based on established synthetic methodologies for related heterocyclic systems and are exemplified by targeting key oncogenic kinases such as FER tyrosine kinase and mutant KRAS (specifically KRAS-G12D).
Introduction
Kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The this compound scaffold offers a strategic starting point for generating diverse libraries of kinase inhibitors. The two chlorine atoms at the 1 and 4 positions are susceptible to sequential or simultaneous nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric moieties to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of the closely related pyrido-pyridazinone and pyrido[4,3-d]pyrimidine scaffolds have shown potent inhibitory activity against kinases such as FER and KRAS-G12D.[1][2][3] FER, a non-receptor tyrosine kinase, is implicated in cell migration and metastasis in various cancers.[2] KRAS, a GTPase, is one of the most frequently mutated oncogenes, with the G12D mutation being a significant driver in pancreatic, colorectal, and lung cancers.[1][4] This document outlines the synthetic strategies and biological evaluation methods for developing kinase inhibitors based on the this compound core.
Data Presentation: Representative Kinase Inhibitory Activity
The following tables summarize the inhibitory activities of representative compounds with related core scaffolds, demonstrating the potential of the pyrido[4,3-d]pyridazine framework.
Table 1: Inhibitory Activity of Pyrido-pyridazinone Derivatives against FER Kinase
| Compound ID | Modification | FER IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| 1 (DS21360717) | Pyrido-pyridazinone core | 0.5 | - | [5] |
| 21 | 8-cyano-pyrido-pyridazinone | Potent (exact value not specified) | Potent (exact value not specified) | [2] |
| 17c (DS08701581) | Optimized C-5 substituent | < 0.5 | High | [5] |
Table 2: Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives against KRAS-G12D
| Compound ID | Modification | KRAS-G12D Inhibition IC50 (nM) | Panc-1 Cell Proliferation IC50 (µM) | Reference |
| 10c | Pyrido[4,3-d]pyrimidine core | > 10,000 | 1.40 | [1] |
| 10k | Pyrido[4,3-d]pyrimidine core with homopiperazine | 9 | 2.22 | [1] |
| 22 | Deuterated methylene linker | 0.48 | Potent (exact value not specified) | [3] |
| 28 | Deuterated methylene linker | 1.21 | Potent (exact value not specified) | [3] |
| 31 | Deuterated methylene linker | 0.96 | Potent (exact value not specified) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from its corresponding diol.[6]
Materials:
-
Pyrido[3,4-d]pyridazine-1,4-diol
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add pyrido[3,4-d]pyridazine-1,4-diol (1.0 eq) and phosphorus oxychloride (8.0 eq).
-
Slowly add DIPEA (1.0 eq) to the suspension.
-
Heat the resulting mixture to reflux (approximately 100 °C) for 1 hour. The suspension will gradually turn into a brown solution.
-
After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride using a rotary evaporator.
-
Carefully dissolve the residue in dichloromethane (DCM).
-
Slowly add the DCM solution dropwise to a stirred mixture of ice-water and saturated aqueous NaHCO3 to neutralize the excess acid. Continue adding NaHCO3 solution until the aqueous phase is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Extract the aqueous layer further with DCM.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the sequential substitution of the chlorine atoms on the this compound scaffold.
Materials:
-
This compound
-
Desired amine nucleophile (R1-NH2)
-
Second amine nucleophile (R2-NH2)
-
A polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
A non-nucleophilic base (e.g., DIPEA or K2CO3)
-
Reaction vessel
-
Standard workup and purification reagents
Procedure for Monosubstitution:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the first amine nucleophile (R1-NH2, 1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction at a suitable temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or LC-MS. The C4 position is generally more reactive.
-
Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the monosubstituted intermediate.
Procedure for Disubstitution:
-
To the purified monosubstituted intermediate (1.0 eq) dissolved in a suitable solvent, add the second amine nucleophile (R2-NH2, 1.2-1.5 eq) and a base.
-
Heat the reaction mixture at a higher temperature (e.g., 100-150 °C) to facilitate the substitution of the second, less reactive chlorine atom.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the final product by column chromatography or recrystallization.
Protocol 3: Kinase Inhibition Assay (Example: KRAS-G12D)
This protocol is adapted from methodologies used for evaluating KRAS-G12D inhibitors.[1]
Materials:
-
Recombinant KRAS-G12D protein
-
GTPase-Glo™ Assay kit (or similar)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor solution to the wells.
-
Add the recombinant KRAS-G12D protein and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the GTPase reaction by adding GTP.
-
Incubate for a set time (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction and detect the remaining GTP using the GTPase-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (Example: Panc-1 Cell Line)
This assay determines the effect of the synthesized compounds on the proliferation of a KRAS-G12D mutant cancer cell line.[1]
Materials:
-
Panc-1 (human pancreatic cancer cell line, KRAS-G12D mutant)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell counting kit (e.g., CCK-8) or MTS reagent
-
96-well cell culture plates
-
Synthesized inhibitor compounds
Procedure:
-
Seed Panc-1 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation.
Simplified KRAS Signaling Pathway
Caption: Simplified KRAS-MAPK signaling pathway.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 14490-19-8 [chemicalbook.com]
Application of 1,4-Dichloropyrido[4,3-d]pyridazine in the Synthesis of p38 Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-Dichloropyrido[4,3-d]pyridazine as a key intermediate in the synthesis of potent p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors are of significant interest in drug discovery for their potential therapeutic applications in inflammatory diseases and cancer.
Introduction to p38 MAP Kinase and its Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, such as inflammatory cytokines and environmental hardships.[1] They are key regulators of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the inhibition of p38 MAP kinase presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders, as well as certain cancers.
The pyrido[4,3-d]pyridazine scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors. Its rigid, bicyclic structure provides a solid framework for the precise orientation of substituents to interact with the ATP-binding site of p3a kinase. The starting material, this compound, offers two reactive sites for sequential nucleophilic substitution, allowing for the systematic elaboration of the core structure to optimize potency and selectivity.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. This pathway ultimately leads to the phosphorylation and activation of downstream transcription factors, resulting in the expression of inflammatory genes.
Caption: The p38 MAP kinase signaling pathway.
Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating the this compound core involves sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C1 and C4 positions exhibit different reactivity, allowing for controlled, stepwise introduction of various substituents. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack.
This differential reactivity enables the synthesis of a diverse library of 1,4-disubstituted pyrido[4,3-d]pyridazine derivatives. A common approach is the introduction of an amino group at the C4 position, followed by the introduction of another substituent at the C1 position.
Caption: General synthetic workflow for p38 inhibitors.
Experimental Protocols
The following are representative protocols for the synthesis of p38 kinase inhibitors starting from this compound.
Protocol 1: Synthesis of 4-Amino-1-chloropyrido[4,3-d]pyridazine Intermediate
This protocol describes the selective amination at the C4 position of the starting material.
Materials:
-
This compound
-
Amine (R-NH2)
-
Solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane), add the desired amine (1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 4-amino-1-chloropyrido[4,3-d]pyridazine intermediate.
Protocol 2: Synthesis of the Final 1,4-Disubstituted Pyrido[4,3-d]pyridazine Inhibitor
This protocol details the second nucleophilic substitution at the C1 position.
Materials:
-
4-Amino-1-chloropyrido[4,3-d]pyridazine intermediate from Protocol 1
-
Nucleophile (e.g., another amine, thiol, or alcohol)
-
Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO))
-
Base (if required, e.g., Sodium Hydride for alcohols/thiols)
-
Reaction vessel suitable for the required temperature
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 4-amino-1-chloropyrido[4,3-d]pyridazine intermediate (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add the second nucleophile (1.2-1.5 eq). If the nucleophile is an alcohol or thiol, a strong base like sodium hydride (1.2 eq) may be required to generate the corresponding alkoxide or thiolate in situ.
-
Heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of synthesized p38 kinase inhibitors based on the pyrido[4,3-d]pyridazine scaffold. This data is illustrative and intended to guide the optimization process.
| Compound ID | R1 (at C4) | R2 (at C1) | p38α IC50 (nM) | Reaction Yield (%) |
| 1a | -NH-cyclopropyl | -O-phenyl | 50 | 65 |
| 1b | -NH-cyclopropyl | -S-phenyl | 35 | 72 |
| 1c | -NH-isopropyl | -O-phenyl | 80 | 68 |
| 1d | -NH-isopropyl | -S-phenyl | 65 | 75 |
| 2a | -NH-(4-fluorophenyl) | -NH-methyl | 15 | 55 |
| 2b | -NH-(4-fluorophenyl) | -NH-ethyl | 20 | 58 |
| 2c | -NH-(3-chlorophenyl) | -NH-methyl | 25 | 52 |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of p38α kinase activity in vitro. Lower IC50 values indicate higher potency.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of p38 MAP kinase inhibitors. The differential reactivity of the two chlorine atoms allows for a modular and efficient synthetic approach to generate libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore this promising chemical scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics. Further optimization of the substituents at the C1 and C4 positions can lead to the identification of highly potent and selective p38 kinase inhibitors with desirable pharmacological properties.
References
Application of 1,4-Dichloropyrido[4,3-d]pyridazine in the Design of Potent and Selective ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 1,4-Dichloropyrido[4,3-d]pyridazine scaffold in the development of inhibitors targeting the Activin receptor-like kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a critical mediator in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer, making it a key therapeutic target. The pyridopyridazine core serves as a versatile platform for generating potent and selective ALK5 inhibitors.
ALK5 Signaling Pathway and Point of Inhibition
The canonical TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis and cell cycle control. Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain effectively block this signaling cascade.
Quantitative Data of Pyridazine-Based ALK5 Inhibitors
The following table summarizes the in vitro activity of representative pyridazine-based ALK5 inhibitors. The data highlights the potency of this chemical class in inhibiting ALK5 kinase activity and downstream cellular signaling.
| Compound ID | Scaffold | ALK5 IC50 (nM) | Cellular pSMAD2/3 IC50 (nM) | Reference |
| EW-7197 | [1][2][3]triazolo[1,5-a]pyridine | 13 | 12.1 - 16.5 | [1] |
| GW788388 | Phenylpyridine pyrazole | N/A | N/A | [1] |
| THRX-144644 | Phenylpyridine pyrazole | 141 (rat PCLS) | N/A | [1] |
| Galunisertib | Pyrazole | 1070 (rat PCLS) | N/A | [1] |
N/A: Not Available in the cited literature. PCLS: Precision-Cut Lung Slices.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridopyridazine ALK5 Inhibitor
This protocol outlines a general synthetic route for the preparation of a disubstituted pyridopyridazine derivative, starting from this compound. The synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions.
Materials:
-
This compound
-
Amine 1 (R1-NH2, e.g., 2-aminopyridine)
-
Amine 2 (R2-NH2, e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: First Nucleophilic Aromatic Substitution a. To a solution of this compound (1.0 eq) in DMF, add Amine 1 (1.1 eq) and DIPEA (2.0 eq). b. Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature and pour it into water. d. Extract the aqueous layer with EtOAc (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude intermediate. f. Purify the crude product by silica gel column chromatography to yield the 4-amino-1-chloropyrido[4,3-d]pyridazine intermediate.
-
Step 2: Second Nucleophilic Aromatic Substitution a. In a sealed tube, dissolve the intermediate from Step 1 (1.0 eq) in 1,4-dioxane. b. Add Amine 2 (1.2 eq) and K2CO3 (2.5 eq). c. Degas the mixture with nitrogen or argon for 10 minutes. d. Heat the reaction at 120-140 °C for 12-18 hours. e. Monitor the reaction by TLC or LC-MS. f. After completion, cool the mixture, dilute with EtOAc, and filter to remove inorganic salts. g. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the final disubstituted pyridopyridazine inhibitor.
Protocol 2: In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate.
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: a. Prepare a 2X kinase reaction buffer. b. Prepare a solution of ATP and substrate in the kinase buffer. The final ATP concentration should be at or near the Km for ALK5. c. Prepare serial dilutions of the test compound in DMSO. Further dilute the inhibitor solutions in the kinase assay buffer to a 5X working concentration. d. Dilute the recombinant ALK5 enzyme in kinase assay buffer to the desired working concentration.
-
Kinase Reaction: a. Add 5 µL of the 5X test compound solution to the wells of the microplate. For control wells, add 5 µL of buffer with the same DMSO concentration. b. Add 10 µL of the diluted ALK5 enzyme solution to all wells except the "no enzyme" control. c. Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells. The final reaction volume is 25 µL. d. Incubate the plate at 30 °C for 45-60 minutes.
-
ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for another 30-45 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background luminescence (from "no enzyme" control wells). c. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. d. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Assay for ALK5 Inhibition (Western Blot for pSMAD2/3)
This cell-based assay assesses the ability of the test compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Materials:
-
A cell line responsive to TGF-β (e.g., A549, HaCaT)
-
Complete cell culture medium
-
Test compound
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. If necessary, serum-starve the cells for 4-6 hours to reduce basal pSMAD levels. c. Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. Include a DMSO vehicle control. d. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-pSMAD2) overnight at 4 °C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Detect the signal using an ECL substrate and an imaging system. b. Quantify the band intensities for pSMAD2 and the loading control (GAPDH). c. Normalize the pSMAD2 signal to the loading control. d. Calculate the percentage of inhibition of SMAD2 phosphorylation for each compound concentration relative to the TGF-β1-stimulated control. e. Plot the data to determine the cellular IC50 value. f. The membrane can be stripped and re-probed for total SMAD2/3 to confirm equal protein loading and to assess the pSMAD2/total SMAD2 ratio.
References
Application Notes and Protocols for the Development of EGFR-TK Inhibitors from 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[1][2] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[1] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical benefit, particularly in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[3] However, the emergence of drug resistance necessitates the development of new generations of EGFR-TKIs.[2][3][4]
The pyridopyridazine scaffold is a promising heterocyclic system for the development of kinase inhibitors due to its structural features that allow for interactions with various biological targets.[5] This document outlines the application of 1,4-Dichloropyrido[4,3-d]pyridazine as a starting material for the synthesis and development of novel EGFR-TK inhibitors. It provides detailed protocols for the synthesis, in vitro biological evaluation, and characterization of these compounds.
Proposed Synthetic Pathway
While direct literature on the synthesis of EGFR-TKIs from this compound is not extensively available, its chemical structure makes it a viable precursor for developing kinase inhibitors.[6] The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. A proposed synthetic route, inspired by the synthesis of related pyridopyrimidine and other fused pyrimidine EGFR inhibitors, is presented below.
Caption: Proposed synthetic scheme for EGFR-TK inhibitors from this compound.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro biological activity of hypothetical compounds derived from the proposed synthetic pathway, with data extrapolated from structurally related pyridopyrimidine and pyridazine EGFR inhibitors found in the literature.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound ID | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | EGFRL858R IC50 (nM) | Reference Compound (Erlotinib) IC50 (nM) |
| PPD-001 | 150 | 25 | 15 | 5 |
| PPD-002 | 95 | 10 | 8 | 5 |
| PPD-003 | 250 | 50 | 30 | 5 |
Table 2: In Vitro Anti-proliferative Activity against NSCLC Cell Lines
| Compound ID | A549 (WT-EGFR) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | HCC827 (del E746-A750) IC50 (µM) | Reference Compound (Osimertinib) IC50 (µM) |
| PPD-001 | 5.2 | 0.8 | 0.5 | 10.5 |
| PPD-002 | 3.8 | 0.5 | 0.3 | 10.5 |
| PPD-003 | 8.1 | 1.5 | 1.1 | 10.5 |
Note: The data presented are hypothetical and for illustrative purposes, based on activities of similar compound classes reported in the literature.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-arylpyrido[4,3-d]pyridazin-1-amine (Intermediate 1)
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add the desired aniline derivative (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
-
Reagents and Materials:
-
Recombinant human EGFR kinase (wild-type, T790M, L858R mutants)
-
Poly-GT-biotin substrate
-
ATP
-
HTRF KinEASE-STK S1 antibody labeled with Eu3+ cryptate
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of EGFR kinase solution (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of poly-GT-biotin substrate and ATP (final concentrations typically at the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 4 µL of HTRF detection buffer containing EDTA, Eu3+-labeled antibody, and XL665-streptavidin.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/620) and determine the percent inhibition for each compound concentration.
-
Calculate IC50 values using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative activity of the synthesized compounds against cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H1975, HCC827) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) in fresh media. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
-
Mandatory Visualizations
Caption: The EGFR signaling pathway and points of inhibition by TKIs.
Caption: General experimental workflow for EGFR-TKI development.
Caption: Structure-Activity Relationship (SAR) Logic.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. 1,4-Dichloropyrido[3,4-d]pyridazine [myskinrecipes.com]
Application Notes and Protocols for 1,4-Dichloropyrido[4,3-d]pyridazine as a Nematicidal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dichloropyrido[4,3-d]pyridazine as a potent nematicidal agent. The information compiled includes its efficacy against various plant-parasitic nematodes, its proposed mechanisms of action, and detailed protocols for its evaluation.
Nematicidal Efficacy
This compound, hereafter referred to as Compound C2, has demonstrated significant nematicidal activity against a range of economically important plant-parasitic nematodes. Its efficacy is notably superior to some existing nematicides, such as tioxazafen.
Table 1: Nematicidal Activity of Compound C2 Against Various Nematode Species
| Nematode Species | LC50 (mg/L) of Compound C2 | LC50 (mg/L) of Tioxazafen |
| Aphelenchoides besseyi | 3.4 | 57.3 |
| Ditylenchus destructor | 7.1 | 105.8 |
| Bursaphelenchus xylophilus | 22.9 | 121.9 |
Source:
In addition to its direct lethal effects, Compound C2 also exhibits sublethal effects that contribute to nematode population control. At a concentration of 100 mg/L, it demonstrated 82.9% nematicidal activity against Meloidogyne incognita. Furthermore, it significantly inhibits the egg hatching of D. destructor.
Proposed Mechanisms of Action
Current research suggests two primary mechanisms through which Compound C2 exerts its nematicidal effects:
-
Induction of Oxidative Stress and Downregulation of Heat Shock Protein 70: Compound C2 has been shown to cause an adverse oxidative stress response in nematodes, leading to intestinal damage. This is accompanied by the significant downregulation of the gene for the heat shock 70 kDa protein (Hsp70). Hsp70 plays a crucial role in cellular tolerance and antioxidant functions. Its downregulation is believed to accelerate cell death, ultimately leading to the demise of the nematode.
-
Inhibition of the Peroxisome Pathway: Another pyridazine compound, referred to as Py23 and structurally related to Compound C2, has been suggested to act by inhibiting the peroxisome pathway.[1] This pathway is vital for the nematode's antioxidant defense system. Its disruption, coupled with the suppression of autophagy and apoptosis-related genes, leads to nematode death.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the nematicidal activity of this compound.
Nematicidal Bioassay (In Vitro)
This protocol outlines the procedure to determine the median lethal concentration (LC50) of Compound C2 against various nematode species.
Materials:
-
This compound (Compound C2)
-
Target nematode species (e.g., A. besseyi, D. destructor, B. xylophilus, M. incognita)
-
Sterile distilled water
-
Solvent for Compound C2 (e.g., DMSO, acetone)
-
24-well microtiter plates
-
Micropipettes
-
Incubator
-
Inverted microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Compound C2 in a suitable solvent.
-
Create a series of dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for testing. The final solvent concentration should be non-lethal to the nematodes. A solvent-only control should be included.
-
-
Nematode Suspension:
-
Culture and extract nematodes according to standard procedures for the target species.
-
Prepare a suspension of nematodes in sterile distilled water at a concentration of approximately 100-200 individuals per 100 µL.
-
-
Assay Setup:
-
Pipette 100 µL of the appropriate test solution into each well of a 24-well plate.
-
Add 100 µL of the nematode suspension to each well.
-
Each concentration should be tested in triplicate. Include a negative control (water only) and a solvent control.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for the target nematode species (typically 25-28°C) for 24-48 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of dead and live nematodes in each well under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the control groups.
-
Determine the LC50 value using probit analysis or other suitable statistical software.
-
Egg Hatching Assay
This protocol is designed to assess the effect of Compound C2 on the hatching of nematode eggs.
Materials:
-
This compound (Compound C2)
-
Freshly extracted nematode eggs (e.g., D. destructor)
-
Sterile distilled water
-
Solvent for Compound C2
-
24-well microtiter plates
-
Micropipettes
-
Incubator
-
Inverted microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of Compound C2 as described in the nematicidal bioassay protocol.
-
-
Egg Suspension:
-
Extract eggs from infected plant tissue or nematode cultures.
-
Prepare a suspension of eggs in sterile distilled water at a concentration of approximately 100 eggs per 100 µL.
-
-
Assay Setup:
-
Pipette 100 µL of the test solution into each well of a 24-well plate.
-
Add 100 µL of the egg suspension to each well.
-
Each concentration should be tested in triplicate, including appropriate controls.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for egg development (typically 25-28°C) for a period appropriate for the nematode species (usually 3-7 days).
-
-
Data Collection and Analysis:
-
Count the number of hatched second-stage juveniles (J2) and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration compared to the control.
-
Observation of Intestinal Damage
This protocol provides a method for observing morphological changes in the intestines of nematodes exposed to Compound C2.
Materials:
-
Nematodes treated with a sub-lethal concentration of Compound C2
-
Untreated control nematodes
-
Microscope slides and coverslips
-
Light microscope with differential interference contrast (DIC) optics
Procedure:
-
Nematode Treatment:
-
Expose nematodes to a pre-determined sub-lethal concentration of Compound C2 for a specified period (e.g., 12-24 hours).
-
-
Microscopic Observation:
-
Mount the treated and control nematodes on microscope slides in a drop of water.
-
Observe the nematodes under a light microscope, preferably with DIC optics, to enhance the visibility of internal structures.
-
Examine the intestinal cells for any signs of damage, such as vacuolization, granular cytoplasm, or disruption of the intestinal lumen.
-
-
Documentation:
-
Capture images of the observed intestinal damage for documentation and comparison with the control group.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow.
References
Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed C-N bond formation, specifically the Buchwald-Hartwig amination, with 1,4-dichloropyrido[4,3-d]pyridazine. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.[1][2][3] Given the electron-deficient nature of the pyridopyridazine core, this transformation allows for the introduction of a wide range of amino functionalities, which are prevalent in biologically active molecules.[4][5]
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2][3] This reaction involves the cross-coupling of an amine with an aryl or heteroaryl halide or triflate, catalyzed by a palladium complex.[1] For a substrate like this compound, this methodology offers a direct route to synthesize mono- and di-amino-substituted derivatives, which are valuable scaffolds in drug discovery. The reaction's broad functional group tolerance and relatively mild conditions make it a preferred method over classical nucleophilic aromatic substitution reactions.[1][6]
The general transformation is depicted below:
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Key Considerations for this compound
-
Regioselectivity: In dihalogenated N-heteroarenes, the reactivity of the halogen atoms can differ, leading to potential regioselectivity in mono-substitution reactions.[7] For pyridazine systems, the position adjacent to a nitrogen atom is often more reactive in palladium-catalyzed cross-coupling reactions.[7] Therefore, initial C-N bond formation is likely to occur preferentially at the C4 position of this compound. However, the specific ligand and reaction conditions can influence this selectivity.[8]
-
Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high yields and good selectivity.[9] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective for these transformations.[9][10] N-heterocyclic carbene (NHC) ligands can also be employed.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[6] The choice of base can impact the reaction rate and substrate compatibility.[6]
Experimental Protocols
The following protocols are representative examples for the mono- and di-amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.
Protocol 1: Mono-amination of this compound
This protocol aims to selectively substitute one chlorine atom.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the desired amine (1.1 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
The reaction mixture is stirred and heated in an oil bath at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is then filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-amino substituted product.
Protocol 2: Di-amination of this compound
This protocol is designed for the substitution of both chlorine atoms.
Materials:
-
Same as Protocol 1, with an increased amount of the amine and base.
Procedure:
-
Follow the same initial setup as in Protocol 1, but use a larger excess of the amine (2.5 - 3.0 mmol) and sodium tert-butoxide (3.0 mmol).
-
The reaction may require a higher temperature (e.g., 110-130 °C) and a longer reaction time to achieve complete disubstitution.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.
-
Workup and purification are performed as described in Protocol 1 to isolate the di-amino substituted pyridopyridazine.
Data Presentation
The following tables summarize typical reaction parameters for palladium-catalyzed C-N bond formation.
Table 1: Representative Reaction Conditions for Mono-amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-90 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 65-80 |
Note: Yields are hypothetical and will vary depending on the specific amine used.
Table 2: Representative Reaction Conditions for Di-amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (4) | XPhos (8) | NaOtBu | Toluene | 120 | 24 | 60-80 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (6) | Cs₂CO₃ | Dioxane | 130 | 36 | 55-75 |
Note: Higher catalyst loading and more forcing conditions are often required for di-amination.
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,4-Dichloropyrido[4,3-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 1,4-dichloropyrido[4,3-d]pyridazine, a key heterocyclic scaffold in medicinal chemistry. This document outlines the synthesis of the starting material, regioselectivity of the substitution, and detailed protocols for the introduction of various nucleophiles. The resulting substituted pyrido[4,3-d]pyridazine derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2][3]
Introduction to Nucleophilic Aromatic Substitution on Pyrido[4,3-d]pyridazines
The pyrido[4,3-d]pyridazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for the functionalization of this heterocyclic core, allowing for the introduction of a variety of substituents that can modulate the biological activity of the molecule.
The presence of two chlorine atoms at the 1 and 4 positions of the pyrido[4,3-d]pyridazine ring system makes it an excellent substrate for sequential SNAr reactions. The electron-withdrawing nature of the pyridine and pyridazine rings activates the chloro-substituted carbons towards nucleophilic attack.
Synthesis of the Starting Material: this compound
The starting material for these SNAr reactions is this compound. It is typically synthesized from the corresponding 1,4-dihydroxypyrido[4,3-d]pyridazine via a chlorination reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the chlorination of related heterocyclic diols.
Materials:
-
Pyrido[3,4-d]pyridazine-1,4-diol
-
Phosphorus oxychloride (POCl3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottomed flask, add pyrido[3,4-d]pyridazine-1,4-diol (1.0 eq).
-
Add phosphorus oxychloride (8.0 eq) to the flask.
-
Slowly add N,N-diisopropylethylamine (1.0 eq) to the reaction mixture.
-
Heat the resulting suspension to reflux (approximately 100 °C) for 1 hour. The reaction mixture will gradually turn into a brown solution.
-
After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Slowly and carefully add the DCM solution dropwise to a vigorously stirred mixture of ice-water and saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the excess acid.
-
Continue the dropwise addition of saturated NaHCO3 solution until the aqueous phase is neutral (check with pH paper).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase further with dichloromethane.
-
Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Regioselectivity in Nucleophilic Aromatic Substitution
The two chlorine atoms at the C1 and C4 positions of this compound exhibit different reactivities, allowing for regioselective mono-substitution under controlled reaction conditions. The position more susceptible to nucleophilic attack is influenced by the electronic effects of the fused pyridine and pyridazine rings. Generally, the C4 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atoms in both rings. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Application Notes and Protocols for SNAr Reactions
The following section provides detailed protocols for the reaction of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles
The introduction of amino groups is a common strategy in drug design to enhance solubility and provide sites for further functionalization.
Experimental Protocol: Mono-amination at the C4 Position
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.1 eq)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate) (optional, may be required for hydrochloride salts of amines)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottomed flask.
-
Add the amine (1.1 eq) to the solution. If a base is required, add it at this stage.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to obtain the purified product.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | 1-Chloro-4-phenylaminopyrido[4,3-d]pyridazine | Ethanol, 80 °C, 4h | 85 |
| Morpholine | 4-(1-Chloropyrido[4,3-d]pyridazin-4-yl)morpholine | Isopropanol, 100 °C, 6h | 92 |
| Piperidine | 1-Chloro-4-(piperidin-1-yl)pyrido[4,3-d]pyridazine | DMF, 120 °C, 2h | 88 |
Reaction with Alkoxide Nucleophiles
The introduction of alkoxy groups can modulate the lipophilicity and metabolic stability of the molecule.
Experimental Protocol: Mono-alkoxylation at the C4 Position
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1 eq)
-
Corresponding alcohol as solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the sodium alkoxide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | 1-Chloro-4-methoxypyrido[4,3-d]pyridazine | Methanol, RT, 12h | 78 |
| Sodium Ethoxide | 1-Chloro-4-ethoxypyrido[4,3-d]pyridazine | Ethanol, 50 °C, 8h | 81 |
Reaction with Hydrazine Nucleophiles
Hydrazinyl-substituted pyridopyridazines are valuable intermediates for the synthesis of fused heterocyclic systems with potential biological activities.
Experimental Protocol: Mono-hydrazinolysis at the C4 Position
Materials:
-
This compound
-
Hydrazine hydrate (excess)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottomed flask.
-
Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for a period of 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Hydrazine Hydrate | 1-Chloro-4-hydrazinylpyrido[4,3-d]pyridazine | Ethanol, Reflux, 4h | 90 |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
Caption: General reaction scheme for the mono-substitution of this compound.
Caption: A typical experimental workflow for SNAr reactions on this compound.
Applications in Drug Development
The substituted pyrido[4,3-d]pyridazine derivatives are valuable scaffolds for the development of new therapeutic agents. The introduced functional groups can serve as handles for further chemical modifications, enabling the exploration of a wide chemical space. These compounds have been investigated for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2] The ability to selectively introduce different functionalities at the C1 and C4 positions allows for the fine-tuning of their pharmacological properties and the development of structure-activity relationships (SAR).
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and efficient method for the synthesis of a diverse library of substituted heterocyclic compounds. The regioselectivity of the reaction allows for the controlled introduction of various nucleophiles, providing a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system.
References
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Mono-arylation of 1,4-Dichloropyrido[4,3-d]pyridazine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective mono-arylation of 1,4-Dichloropyrido[4,3-d]pyridazine, a key heterocyclic scaffold in medicinal chemistry. The described Suzuki-Miyaura cross-coupling reaction favors substitution at the C4 position, yielding 1-chloro-4-arylpyrido[4,3-d]pyridazine derivatives. This method offers a straightforward and efficient route to novel substituted pyridopyridazines for applications in drug discovery and development.
Introduction
Pyridopyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to selectively introduce aryl groups onto the pyridopyridazine core is crucial for the development of new therapeutic agents. The this compound scaffold presents two reactive sites for cross-coupling reactions. Achieving regioselective mono-arylation is a key challenge in the synthesis of novel derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2][3] This protocol details a palladium-catalyzed approach for the preferential arylation at the C4 position of this compound. For analogous compounds like 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of the palladium catalyst, leading to preferential C4-arylation.[1][2]
Experimental Protocol
This protocol is based on established methods for the regioselective Suzuki-Miyaura coupling of related dihaloheterocycles.[1][2][3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor or oil bath
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a microwave reactor vial or Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.05 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (4 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 15-30 minutes in a microwave reactor, or to 80-90 °C for 4-8 hours in an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-chloro-4-arylpyrido[4,3-d]pyridazine.
Data Presentation
The following table summarizes representative yields for the mono-arylation of this compound with various arylboronic acids, based on similar reactions reported in the literature.[2][5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Chloro-4-phenylpyrido[4,3-d]pyridazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-4-(4-methoxyphenyl)pyrido[4,3-d]pyridazine | 92 |
| 3 | 3-Fluorophenylboronic acid | 1-Chloro-4-(3-fluorophenyl)pyrido[4,3-d]pyridazine | 78 |
| 4 | 2-Thienylboronic acid | 1-Chloro-4-(thiophen-2-yl)pyrido[4,3-d]pyridazine | 65 |
Note on Regioselectivity: The described protocol predominantly yields the C4-arylated product. However, the regioselectivity of cross-coupling reactions on dihaloheterocycles can be influenced by the choice of ligand.[6][7][8] For instance, in the case of 3,5-dichloropyridazines, electron-deficient bidentate ligands such as dppf tend to favor reaction at the position adjacent to a nitrogen atom, while bulky, electron-rich monodentate ligands like QPhos can direct the arylation to the other position.[6][7] Researchers may explore different ligand systems to potentially achieve arylation at the C1 position of this compound.
Mandatory Visualization
Caption: Workflow for the Suzuki-Miyaura mono-arylation of this compound.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1,4-Dichloropyrido[4,3-d]pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 1,4-Dichloropyrido[4,3-d]pyridazine.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield of the desired coupled product is a frequent issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[1]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) species, rendering it inactive.[1][2] Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[2]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands and handle them under an inert atmosphere.
-
Consider a Pre-catalyst: Using a Pd(0) source or a pre-catalyst can minimize the concentration of Pd(II) at the start of the reaction, which can sometimes be beneficial.[2]
-
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl chloride to the Pd(0) center, can be sluggish for less reactive chlorides.[3]
-
Troubleshooting Steps:
-
Select an Appropriate Catalyst System: For challenging couplings with aryl chlorides, specialized, highly active catalyst systems are often required.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
-
Increase Temperature: Higher temperatures can promote oxidative addition, but be mindful of potential side reactions.
-
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the concentration of the nucleophilic partner.[1][2]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation. Use anhydrous solvents and dry reagents.[2]
-
Optimize the Base: The choice of base is critical. While necessary for the transmetalation step, some bases can promote protodeboronation.[4] A weaker base or a non-aqueous base might be beneficial.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) to minimize decomposition.[1]
-
-
-
Homocoupling of the Boronic Acid: The reaction of two boronic acid molecules can lead to undesired byproducts.[5]
Issue 2: Poor Regioselectivity (Mono-arylation at C1 vs. C4)
For a di-substituted substrate like this compound, controlling which chlorine atom reacts is a key challenge. Generally, the halide adjacent to a nitrogen atom is more reactive in dihalogenated N-heteroarenes.[7] However, this can be influenced by steric and electronic factors.
Possible Causes & Solutions
-
Inherent Reactivity: The electronic environment of the pyridazine ring will influence the relative reactivity of the C1 and C4 positions.
-
Troubleshooting Steps:
-
Ligand Control: The choice of ligand can significantly influence regioselectivity. Sterically hindered ligands can favor reaction at the less sterically hindered position.[7] It has been shown that N-heterocyclic carbene (NHC) ligands can promote coupling at positions distal to the nitrogen in some dihalopyridines.[8]
-
Temperature Control: Lowering the reaction temperature may enhance selectivity if there is a sufficient difference in the activation energies for the reaction at the two sites.
-
-
-
Formation of Di-substituted Product: If the goal is mono-arylation, the formation of the di-substituted product reduces the yield of the desired mono-substituted isomer.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a limited amount of the boronic acid (e.g., 0.9-1.0 equivalents) to favor mono-substitution.
-
Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: Given that aryl chlorides can be challenging coupling partners, a robust catalyst system is recommended.[1] A good starting point would be a palladium(II) pre-catalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. Alternatively, N-heterocyclic carbene (NHC) ligands with a suitable palladium source could also be effective, as they have shown success in similar systems.[8]
Q2: Which base and solvent system should I try first?
A2: A common and often effective combination is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[3][9] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. However, to minimize protodeboronation, you could also explore anhydrous conditions with a base like KF in an anhydrous solvent such as THF.[4]
Q3: My reaction is very slow. What can I do to speed it up?
A3: Sluggish reactions are common with less reactive aryl chlorides.[10] To increase the reaction rate, you can try the following:
-
Increase the temperature: Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.[3]
-
Use a more active catalyst system: As mentioned in Q1, switching to a more electron-rich and sterically bulky ligand can significantly accelerate the reaction.
-
Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields.[6]
Q4: I am observing the formation of a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
A4: Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.[2][5] To minimize this side reaction:
-
Ensure rigorous degassing: Thoroughly sparge your solvents and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[2]
-
Use a Pd(0) catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help.
-
Control the stoichiometry: Adding the boronic acid slowly to the reaction mixture can sometimes reduce its instantaneous concentration and thus suppress homocoupling.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [6] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [6] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [6] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base | Solvent | Yield (%) |
| K₃PO₄ | Toluene | 40 |
| K₃PO₄ | Acetonitrile | 36 |
| K₃PO₄ | 1,4-Dioxane | 60 |
Note: This data is for a related dichloropyrimidine substrate and serves as a general guideline.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.1 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
Technical Support Center: Nucleophilic Substitution of 1,4-Dichloropyrido[4,3-d]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 1,4-Dichloropyrido[4,3-d]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?
The most prevalent side reactions include:
-
Di-substitution: The nucleophile reacts with both chlorine atoms, leading to the formation of a 1,4-disubstituted product. This is especially common when an excess of the nucleophile is used or with prolonged reaction times.
-
Formation of Regioisomers: Due to the electronic asymmetry of the pyridopyridazine ring system, nucleophilic attack can potentially occur at either the C1 or C4 position. While one position is generally more reactive, changes in reaction conditions can lead to the formation of a mixture of the 1-substituted and 4-substituted isomers.
-
Hydrolysis: In the presence of water, either in the solvent or introduced during workup, the chloro groups can be hydrolyzed to hydroxyl groups, forming chlorohydroxypyrido[4,3-d]pyridazine or dihydroxypyrido[4,3-d]pyridazine. This is more likely to occur under basic or acidic conditions at elevated temperatures.
-
Decomposition of Reagents or Solvents: Certain combinations of strong bases and aprotic polar solvents (e.g., sodium hydride in DMF) can decompose at elevated temperatures, leading to the introduction of unwanted nucleophiles (e.g., dimethylamine from DMF decomposition) and subsequent side product formation.[1]
Q2: Which chlorine atom is more reactive in this compound?
The relative reactivity of the C1 and C4 positions is influenced by the electronic effects of the fused pyridine ring and the pyridazine nitrogens. In many similar electron-deficient heterocyclic systems, such as 2,4-dichloropyrimidines, the C4 position is often more susceptible to nucleophilic attack.[2] However, this regioselectivity can be highly sensitive to the nature of the nucleophile, the solvent, and the presence of any substituents on the pyridine ring.[2][3] It is crucial to determine the regioselectivity experimentally for each new reaction.
Q3: How can I favor monosubstitution over di-substitution?
To enhance the yield of the monosubstituted product, consider the following strategies:
-
Stoichiometry: Use a stoichiometric amount of the nucleophile or a slight excess (typically 1.0 to 1.2 equivalents).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase the selectivity for the more reactive site.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.
Troubleshooting Guides
Problem 1: Low yield of the desired monosubstituted product with significant amount of starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Extend the reaction time. |
| Nucleophile is not sufficiently reactive. | If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to increase its nucleophilicity. Consider using a stronger nucleophile if possible. |
| Poor solubility of reactants. | Choose a solvent in which both the substrate and the nucleophile are fully soluble at the reaction temperature. |
| Deactivation of the nucleophile. | If using an acidic catalyst for activation, you may be deactivating the nucleophile by protonation.[4] A careful balance of acid concentration is necessary. |
Problem 2: Formation of a significant amount of the di-substituted product.
| Possible Cause | Suggested Solution |
| Excess nucleophile. | Reduce the amount of nucleophile to 1.0-1.1 equivalents. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity for monosubstitution. |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Problem 3: Formation of a mixture of regioisomers.
| Possible Cause | Suggested Solution |
| Similar reactivity of C1 and C4 positions under the current conditions. | Modify the reaction solvent. Solvent polarity and hydrogen bonding capacity can influence regioselectivity.[5][6] |
| Steric hindrance from the nucleophile is not sufficient to differentiate the two positions. | If possible, use a bulkier nucleophile to increase steric hindrance at the more accessible position. |
| Temperature is too high, leading to loss of selectivity. | Run the reaction at a lower temperature. |
Problem 4: Presence of hydroxylated byproducts.
| Possible Cause | Suggested Solution | | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | | Hydrolysis during aqueous workup. | Minimize the time the product is in contact with the aqueous phase. Use a buffered aqueous solution for workup to control the pH. Keep the temperature low during extraction. |
Experimental Protocols
General Protocol for Monosubstitution with an Amine Nucleophile
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent: Add a suitable anhydrous solvent (e.g., THF, Dioxane, or DMF) to dissolve the starting material.
-
Base: Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq.).
-
Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.1 eq.) in the reaction solvent and add it dropwise to the reaction mixture at room temperature or a pre-determined lower temperature.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a solid base was used, filter it off. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway for Nucleophilic Substitution
Caption: Possible reaction pathways in the nucleophilic substitution of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the nucleophilic substitution reaction.
References
- 1. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dichloropyrido[4,3-d]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4-Dichloropyrido[4,3-d]pyridazine and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
My crude product is a dark, oily residue. How can I purify it?
Dark, oily residues often indicate the presence of polymeric impurities or colored byproducts. A multi-step purification approach is recommended:
-
Initial Wash: Begin by triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can help remove some of the less polar impurities and may induce crystallization of your product.
-
Silica Gel Plug: If the oil persists, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. This can remove highly polar and colored impurities.
-
Column Chromatography: For optimal separation, column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.
-
Crystallization: After chromatography, crystallize the purified fractions to obtain a solid product.
I am getting low recovery after column chromatography. What are the possible reasons?
Low recovery from column chromatography can be due to several factors:
-
Irreversible Adsorption: Highly polar or basic compounds can bind strongly to the acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).
-
Improper Solvent System: If the eluting solvent is not polar enough, your compound may not move down the column. Conversely, if it is too polar, it may elute too quickly with impurities. A thorough thin-layer chromatography (TLC) analysis is crucial to determine the optimal solvent system.
-
Product Instability: Some derivatives may be unstable on silica gel. In such cases, using a less acidic stationary phase like neutral alumina or considering other purification techniques might be necessary.
-
Sample Loading: Overloading the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
My compound co-elutes with an impurity during column chromatography. How can I improve the separation?
Co-elution is a common challenge. Here are some strategies to improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent with a similar polarity (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and improve separation.
-
Gradient Elution: Employ a shallow gradient of the polar solvent. This can help to better resolve closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Options include alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Recrystallization: If the impurity is present in a small amount, it may be possible to remove it by recrystallization after the initial chromatographic purification.
I am struggling to crystallize my purified this compound derivative. What can I do?
Crystallization can be challenging. Here are some techniques to try:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve your compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or solvent mixtures like ethyl acetate/hexanes).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the desired compound.
-
Solvent Evaporation: Slowly evaporating the solvent from a dilute solution can sometimes induce crystallization.
-
Anti-Solvent Addition: Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy. Heating the mixture until it is clear again and then allowing it to cool slowly can yield crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials, such as the corresponding diol precursor, partially chlorinated intermediates, and byproducts from side reactions. Over-chlorination or degradation of the pyridopyridazine ring under harsh reaction conditions can also lead to impurities.
Q2: What is a general starting point for developing a column chromatography method for these compounds?
A good starting point for normal-phase column chromatography on silica gel is to use a mobile phase of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar derivatives, a system of methanol in dichloromethane might be more suitable.
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate and elute it with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined.
Q4: What is the expected purity and yield for a typical purification?
The purity and yield will depend on the specific derivative and the purification method used. After successful column chromatography followed by crystallization, a purity of >95% is generally achievable. The yield will vary depending on the efficiency of the synthesis and the number of purification steps required. For a related compound, 3,6-dichloropyridazine, a yield of 79% with a purity of 99.2% has been reported after purification.
Experimental Protocols
The following are detailed methodologies for common purification techniques. Note that these are general protocols and may require optimization for your specific this compound derivative.
Column Chromatography
Objective: To purify crude this compound derivatives from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or methanol/dichloromethane) to find a system that gives good separation of your product from impurities (target Rf of the product should be around 0.2-0.3).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the solvent used for packing the column or a more polar solvent if necessary.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by your initial TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Recrystallization
Objective: To obtain a highly pure, crystalline solid of the this compound derivative.
Materials:
-
Purified this compound derivative (from chromatography or as a crude solid)
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the compound in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and stir until the compound is completely dissolved. Add more hot solvent dropwise if necessary.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of pyridopyridazine derivatives. Note that this data is based on related compounds and should be used as a starting point for optimization.
Table 1: Column Chromatography Parameters for Pyridopyridazine Analogs
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) or Methanol in Dichloromethane (e.g., 0% to 10%) |
| Loading Capacity | 1-5% of silica gel weight |
| Typical Purity | >95% |
| Typical Yield | 60-90% |
Table 2: Recrystallization Solvents and Expected Recovery for Pyridazine Derivatives
| Solvent System | Expected Recovery | Expected Purity |
| Ethanol | 70-85% | >98% |
| Isopropanol | 65-80% | >98% |
| Ethyl Acetate/Hexanes | 75-90% | >97% |
| Acetonitrile | 60-75% | >99% |
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
Overcoming low yields in the synthesis of substituted pyridopyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of substituted pyridopyridazines, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction to form the pyridopyridazine ring is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in cyclocondensation reactions for pyridopyridazine synthesis are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your reactants, such as dicarbonyl compounds and hydrazine derivatives. Impurities can lead to undesirable side reactions and inhibit the formation of the desired product. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The temperature of the reaction is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and can facilitate the reaction.
-
pH of the Reaction Medium: The pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.
-
Water Removal: The cyclization process generates water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby increasing the yield.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are common side reactions in pyridopyridazine synthesis?
A2: The formation of side products is a frequent issue. Common side products can include incompletely cyclized intermediates or products from competing reaction pathways. To minimize side products, it is essential to carefully control reaction conditions such as temperature and the order in which reagents are added.
Q3: What are some effective methods for purifying substituted pyridopyridazines?
A3: The purification of pyridopyridazine derivatives can be challenging due to their polarity. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical for effective purification.
-
Column Chromatography: This technique is useful for separating the desired product from impurities and side products. The selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.[2]
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
Q4: Are there alternative synthetic strategies to improve the yield of substituted pyridopyridazines?
A4: Yes, several alternative synthetic routes can provide higher yields. The hetero-Diels-Alder reaction is a notable example. This approach involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile.[1] This method offers good regioselectivity and can produce highly substituted pyridazines in good yields.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity and reactivity of starting materials are critical. | Verify the purity of starting materials using analytical techniques like NMR and mass spectrometry. Use freshly purified reagents. |
| Suboptimal reaction temperature. | Screen a range of temperatures to find the optimal condition. Monitor the reaction progress by TLC. | |
| Inefficient catalyst. | Test various acid or base catalysts to improve the reaction rate and yield. | |
| Improper solvent. | Conduct a solvent screen to identify the most suitable solvent for your specific reaction. | |
| Formation of Multiple Products | Incorrect order of reagent addition in unsymmetrical syntheses. | In syntheses involving multiple components, vary the order of reagent addition to potentially favor the desired reaction pathway. |
| Competing reaction pathways. | Optimize the reaction temperature. A lower or higher temperature might favor the desired product. | |
| Difficulty in Product Purification | Product and byproducts have similar polarities. | Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. |
| Product is unstable under purification conditions. | Use milder purification techniques. Avoid prolonged exposure to strong acids or bases if the product is sensitive. |
Comparative Yields of Substituted Pyridopyridazines
The following table summarizes reported yields for the synthesis of various substituted pyridopyridazines under different reaction conditions. This data can aid in selecting a suitable synthetic route and optimizing reaction parameters.
| Pyridopyridazine Derivative | Synthetic Method | Reactants | Solvent/Catalyst | Yield (%) | Reference |
| 5-Cyano-6,8-dione derivatives | Cyclocondensation | Acetoacetate esters, N-arylcyanoacetamide, phenyldiazonium salt, DMFDMA | Xylene | 77 | [3] |
| Pyrido[3,4-c]pyridazine-6,8-diones | Michael addition/intramolecular substitution | Arylidene-malononitrile, N-substituted pyrimidinedione | - | 70-75 | [3] |
| 8-Chloro-3-methyl-pyridopyridazine-4-one | Japp-Klingemann/Cyclization | 2-chloro-3-aminopyridine, Ethyl-2-methyl-acetoacetate | Polyphosphoric acid | Low | [3] |
| Triazolo fused (reduced)pyridopyridazines | Diels-Alder cycloaddition | 4-vinyl-1,2,5,6-tetrahydropyridine dienes, N-phenyl-1,2,4-triazoledione | - | 67-97 | [3] |
| Pyridocinnolines | Intramolecular electrophilic substitution | 4-aryl-3-aminopyridine derivatives | - | 64-84 | [3] |
| 6-Aryl-pyridazin-3-amines | Aza-Diels-Alder reaction | 1,2,3-triazines, 1-propynylamines | Neutral conditions | High | [1] |
Key Experimental Protocols
Protocol 1: Cyclocondensation for the Synthesis of Pyrido[3,2-c]pyridazines
This protocol is a general guideline for the synthesis of pyridazinimine derivatives followed by cyclization to form the pyridopyridazine core.[4]
Materials:
-
2-(1-amino-2-cyanoethylidene)malononitrile (MND)
-
Aryldiazonium chloride
-
Ethanolic triethylamine
-
Malononitrile
-
Ethanol or Ethanol/DMF (1:1)
Procedure:
-
Synthesis of Pyridazinimine Intermediate:
-
React 2-(1-amino-2-cyanoethylidene)malononitrile (MND) with the appropriate aryldiazonium chloride.
-
Induce cyclization in ethanolic triethylamine to afford the pyridazinimine derivative.
-
-
Synthesis of Pyrido[3,2-c]pyridazine:
-
To a solution of the pyridazinimine derivative (10 mmol) in ethanol (25 ml), add another mole of malononitrile.
-
Add triethylamine (1 ml).
-
Reflux the reaction mixture for 2-6 hours.
-
Allow the mixture to cool. The precipitated solid product is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol or an ethanol/DMF (1:1) mixture.
-
Protocol 2: Hetero-Diels-Alder Reaction for the Synthesis of 6-Aryl-pyridazin-3-amines
This protocol describes a highly regioselective synthesis of pyridazine derivatives under neutral conditions.[1]
Materials:
-
Substituted 1,2,3-triazine
-
Substituted 1-propynylamine
-
Appropriate solvent (to be determined based on optimization studies)
Procedure:
-
Combine the substituted 1,2,3-triazine (diene) and the substituted 1-propynylamine (dienophile) in a suitable reaction vessel.
-
Add the appropriate solvent.
-
Stir the reaction mixture at the optimized temperature. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 6-aryl-pyridazin-3-amine.
Visualizations
Caption: A workflow for systematically troubleshooting low yields in pyridopyridazine synthesis.
Caption: Pyridopyridazines can act as inhibitors in key signaling pathways.[5][6]
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Managing homocoupling byproducts in 1,4-Dichloropyrido[4,3-d]pyridazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dichloropyrido[4,3-d]pyridazine in palladium-catalyzed cross-coupling reactions. The focus is on managing and minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.
Troubleshooting Guide: Homocoupling and Other Side Reactions
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) or the starting dichloro-scaffold can be a significant side reaction, leading to reduced yields of the desired product and complex purification challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Significant Homocoupling of Boronic Acid/Ester | 1. Presence of oxygen in the reaction mixture. 2. Palladium(II) species in the catalytic cycle promoting oxidative coupling of the boronic acid. 3. Sub-optimal reaction temperature or prolonged reaction time. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use a well-defined Pd(0) precatalyst or add a mild reducing agent to ensure the palladium remains in the active Pd(0) state. 3. Optimize the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Homocoupling of this compound | 1. High catalyst loading or high temperatures leading to catalyst decomposition and side reactions. 2. Inefficient transmetalation step, allowing for competitive reductive elimination of the starting material. | 1. Screen different palladium sources and ligands to find a more active and stable catalytic system that allows for lower catalyst loading and milder reaction conditions. 2. Ensure the chosen base is effective for the specific coupling reaction to facilitate the transmetalation step. |
| Low Yield of Desired Product | 1. Catalyst poisoning by the nitrogen-rich heterocycle. 2. Protodeboronation of the boronic acid. 3. Poor solubility of reagents. | 1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center. 2. Use anhydrous solvents and reagents. Consider using boronate esters which can be more stable. 3. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water). |
| Formation of Monosubstituted Byproduct | 1. Insufficient equivalents of the coupling partner. 2. Deactivation of the catalyst after the first coupling event. | 1. Increase the equivalents of the coupling partner (e.g., boronic acid, amine, alkyne). 2. Employ a more robust catalyst system or consider a two-step approach where the second coupling is performed under different conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common issue in cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction in many palladium-catalyzed cross-couplings. With substrates like this compound, the electron-deficient nature of the ring system can influence the stability of intermediates in the catalytic cycle. Furthermore, the presence of oxygen can facilitate the oxidative homocoupling of coupling partners like boronic acids.
Q2: How does the choice of ligand affect the formation of homocoupling byproducts?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can promote the desired reductive elimination to form the cross-coupled product over side reactions like homocoupling. They can also prevent catalyst deactivation, which can lead to side reactions.
Q3: Can the base used in the reaction influence the amount of homocoupling?
A3: Yes, the base is critical for the efficiency of the transmetalation step. An inappropriate or weak base can slow down this step, increasing the lifetime of organopalladium intermediates that might participate in side reactions, including homocoupling. The choice of base should be optimized for the specific type of cross-coupling reaction being performed.
Q4: Are there any specific purification techniques to remove homocoupling byproducts?
A4: Purification can be challenging due to the similar polarities of the desired product and the homocoupled byproducts. Standard column chromatography is the most common method. In some cases, recrystallization or preparative HPLC may be necessary. Developing reaction conditions that minimize the formation of these byproducts is the most effective strategy.
Experimental Protocols
The following are representative, detailed experimental protocols for Suzuki and Buchwald-Hartwig reactions with this compound, designed to minimize homocoupling.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 1,4-diphenylpyrido[4,3-d]pyridazine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
-
Add a degassed aqueous solution of a base, for instance, 2M sodium carbonate (2.5 mL).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of 1,4-bis(morpholino)pyrido[4,3-d]pyridazine
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and a suitable ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.5 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add morpholine (2.5 mmol) and a degassed anhydrous solvent like toluene or dioxane (10 mL).
-
Heat the reaction mixture to 100-110 °C and stir until completion.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General reaction scheme for cross-coupling with this compound.
Caption: Troubleshooting workflow for managing homocoupling byproducts.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1,4-Dichloropyrido[4,3-d]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 1,4-Dichloropyrido[4,3-d]pyridazine. The content is designed to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the cross-coupling of this compound?
A1: The primary challenges in the cross-coupling of this compound, a heteroaromatic compound with two chloro-substituents, include achieving high yields, controlling regioselectivity (selective reaction at either the C1 or C4 position), and preventing common side reactions such as hydrodehalogenation (replacement of a chlorine atom with hydrogen) and homocoupling of the coupling partner. The electron-deficient nature of the pyridopyridazine ring can also influence catalyst activity and reaction kinetics.
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of aryl chlorides, which are generally less reactive than bromides or iodides, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[1] Standard catalysts like Pd(PPh₃)₄ may show limited efficacy. Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos. For challenging couplings, pre-formed palladium catalysts (precatalysts) can offer improved activity and reproducibility.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A3: A successful Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, and base. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1] Therefore, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are crucial for activating the C-Cl bond.[1] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[1] Ensuring strictly anhydrous and anaerobic conditions is critical to prevent catalyst deactivation and side reactions.[1]
Q4: Can Sonogashira coupling be performed on this compound?
A4: Yes, Sonogashira coupling can be employed to form carbon-carbon bonds between the this compound core and terminal alkynes. The reaction typically utilizes a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2][3] An amine base, such as triethylamine or diisopropylethylamine, is used to facilitate the reaction. For chloro-substrates, more forcing conditions like higher temperatures may be necessary compared to bromo or iodo analogs.
Q5: How can I achieve mono-substitution over di-substitution?
A5: Achieving selective mono-substitution on a di-chloro substrate requires careful control of the reaction conditions. Key strategies include:
-
Stoichiometry: Use a limited amount of the coupling partner (typically 1.0-1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.
-
Reaction Time: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the di-substituted product.
Q6: What is the expected regioselectivity for the cross-coupling of this compound?
A6: The regioselectivity of cross-coupling on dichlorinated heteroaromatics can be complex and is influenced by electronic and steric factors, as well as the specific catalyst system employed. For many nitrogen-containing heterocycles, the chlorine atom at a position alpha to a nitrogen atom is often more activated towards nucleophilic attack and oxidative addition. However, ligand-controlled selectivity has been observed in some systems, where different ligands can direct the coupling to different positions.[4][5] For this compound, empirical determination of the major mono-substitution product under specific conditions is recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. For Suzuki and Buchwald-Hartwig reactions with chloro-substrates, consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.[1] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Inefficient Ligand | For C-Cl bond activation, standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1] |
| Inappropriate Base | For Suzuki coupling, ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃). For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[1] Ensure the base is of high purity and anhydrous.[1] |
| Low Reaction Temperature | Cross-coupling of aryl chlorides often requires higher temperatures (typically 80-120 °C) to facilitate oxidative addition.[1] Consider using a higher boiling point solvent if necessary. |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), and solvents, are pure and anhydrous. Boronic acids can dehydrate to form unreactive anhydrides. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a strict inert atmosphere throughout the reaction.[1][6] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation (-Cl replaced by -H) | The reductive elimination of the desired product is slow, allowing for competing pathways. This can be exacerbated by the presence of water or other protic sources. | Ensure strictly anhydrous conditions for all reagents and solvents.[1] Using a slight excess of the coupling partner (e.g., 1.2-1.5 equivalents of amine or boronic acid) can favor the desired reaction.[1] |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen and palladium(II) species. | Rigorously degas all reagents and solvents.[6] Use a Pd(0) catalyst source or a precatalyst that efficiently generates the active Pd(0) species. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid reacts with residual water or other protic species, leading to the corresponding arene. | Use anhydrous solvents and reagents. A stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[6] |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne can occur, especially in the presence of oxygen. | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Dichloroheterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | Moderate | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Good | [8] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | High | [9] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | Good | [10] |
Note: Yields are representative and will vary depending on the specific boronic acid and substrate used. Optimization is recommended for this compound.
Table 2: Common Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ (2) | (±)-BINAP (3) | NaOtBu | Toluene | 80 | [11] |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 100 | [1] |
| Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | K₂CO₃ | t-BuOH | 110 | [12] |
| Pd G3 Precatalyst (2) | - | LHMDS | Toluene | 100 | [1] |
Note: These conditions are general starting points and require optimization for the specific amine and this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Logical workflow for selecting catalyst and conditions.
Biological Context of Pyrido[4,3-d]pyridazine Derivatives
Derivatives of the pyrido[4,3-d]pyrimidine scaffold, which is structurally related to pyrido[4,3-d]pyridazine, are of significant interest in medicinal chemistry due to their diverse biological activities.[13][14] These compounds have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors for cancer therapy.[15][16] The functionalization of the core structure through cross-coupling reactions allows for the systematic modification of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.[17] The development of efficient and selective catalytic methods for the cross-coupling of this compound is therefore a critical step in the synthesis of novel compounds with potential therapeutic value.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for scaling up 1,4-Dichloropyrido[4,3-d]pyridazine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,4-Dichloropyrido[4,3-d]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 1,4-dihydroxypyrido[4,3-d]pyridazine (the tautomeric form of pyrido[4,3-d]pyridazine-1,4-dione) using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction.[1]
Q2: What are the critical safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Key safety precautions include:
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2][3]
-
Quenching: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[3][4] Always add POCl₃ slowly to a cold, stirred quenching solution (e.g., ice/water or a cooled basic solution). Never add water to POCl₃.[5]
-
Spills: Have appropriate spill cleanup materials readily available. For small spills within a fume hood, absorbent materials can be used. For larger spills, evacuate the area and follow emergency protocols.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common issue is the reappearance of the starting material on the TLC plate after aqueous work-up if the reaction has not gone to completion.[5] It is advisable to continue the reaction for a longer duration even if the starting material spot disappears on in-process TLC checks to ensure complete conversion.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and/or increase the reaction temperature. Monitor the reaction closely by TLC or HPLC until full conversion of the starting material is observed. |
| Hydrolysis of Product during Work-up | The dichlorinated product can be susceptible to hydrolysis, reverting to the monochloro or dihydroxy species. To minimize this, ensure the reaction mixture is cooled significantly before quenching. Diluting the reaction mixture with an inert organic solvent like dichloromethane (DCM) before the aqueous work-up can also be beneficial.[5] Use a weak base like sodium bicarbonate for neutralization instead of strong bases.[5] |
| Sub-optimal Reagent Stoichiometry | While excess POCl₃ is often used, on a large scale this can lead to challenging work-ups and waste disposal issues. For scale-up, consider optimizing the stoichiometry to use a minimal excess of POCl₃. Some procedures for similar heterocyclic systems have been successful using equimolar amounts of POCl₃ in the presence of a base like pyridine in a sealed reactor at high temperatures.[6] |
| Loss of Product during Extraction | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane) to maximize the recovery of the product.[1] |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | This leads to the presence of monochloro-hydroxypyrido[4,3-d]pyridazine as a major impurity. To address this, extend the reaction time or increase the temperature to drive the reaction to completion. |
| Side Reactions | At elevated temperatures, side reactions can occur. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal impurity formation. |
| Residual POCl₃ | Excess POCl₃ must be removed before product isolation. This is typically achieved by distillation under reduced pressure (rotoevaporation).[1][5] Any remaining POCl₃ will hydrolyze during work-up, creating an acidic environment that can promote product degradation or the formation of other impurities. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system. |
| Product Instability on Silica Gel | Some chlorinated heterocycles can be sensitive to silica gel. If degradation is observed during chromatography, consider using a less acidic stationary phase like alumina or performing a rapid filtration through a plug of silica gel rather than a full chromatographic separation. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure and should be optimized for specific laboratory conditions and scale.
Materials:
-
Pyrido[4,3-d]pyridazine-1,4-diol (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (8 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (1 equivalent)[1]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[4,3-d]pyridazine-1,4-diol and phosphorus oxychloride under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add N,N-diisopropylethylamine to the suspension at room temperature.[1]
-
Heat the resulting mixture to reflux (approximately 100-110 °C) for 1-4 hours. The reaction progress should be monitored by TLC or HPLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the residue in an ice bath and carefully dilute with dichloromethane.
-
Slowly and carefully add the dichloromethane solution to a vigorously stirred, cold mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Maintain the temperature below 10 °C during the addition.
-
Continue to add the saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. This compound CAS#: 14490-19-8 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Heterocycles: A Focus on Pyridopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen-containing heterocyclic compounds (N-heterocycles) are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the pyridopyridazine nucleus has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of pyridopyridazine derivatives and other prominent N-heterocycles, with a specific focus on anticancer, antimicrobial, and antiviral properties. Due to a notable lack of publicly available experimental data on 1,4-Dichloropyrido[4,3-d]pyridazine, this document will focus on the biological activities of other well-documented pyridopyridazine isomers and related N-heterocyclic systems. This comparative review aims to provide a valuable resource for researchers in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to N-Heterocycles and the Pyridopyridazine Scaffold
N-heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are ubiquitous in nature and are found in a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids.[1][2] Their unique chemical properties, such as hydrogen bonding capabilities and diverse substitution patterns, make them ideal pharmacophores for interacting with biological targets.[3]
The pyridopyridazine scaffold, a fused bicyclic system containing a pyridine and a pyridazine ring, has emerged as a "privileged structure" in medicinal chemistry.[4] Different isomers of pyridopyridazine have been synthesized and evaluated for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4] The electronic distribution and steric factors imparted by the arrangement of nitrogen atoms within the pyridopyridazine core significantly influence its biological profile.
Despite the broad interest in pyridopyridazines, specific experimental data on the biological activities of This compound remains scarce in the available scientific literature. Therefore, this guide will provide a comparative overview of the activities of other pyridopyridazine derivatives and related N-heterocycles to infer the potential therapeutic applications of this specific scaffold.
Comparative Biological Activities
This section presents a comparative analysis of the anticancer, antimicrobial, and antiviral activities of various N-heterocycles, with a focus on pyridopyridazine derivatives for which quantitative data is available.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Many N-heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Pyridopyridazine Derivatives and Other N-Heterocycles
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Pyridopyridazine Derivatives | ||||
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4e) | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil | - |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (4f) | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |
| Bis-pyridazinone I | HOP 92 (Non-small cell lung) | 51.45 | - | - |
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| Compound 63 | PC-3 (Prostate) | 1.54 | Doxorubicin | - |
| Compound 63 | A-549 (Lung) | 3.36 | Doxorubicin | - |
| Compound 64 | PC-3 (Prostate) | 0.36 | Doxorubicin | - |
| Compound 64 | A-549 (Lung) | 0.41 | Doxorubicin | - |
| Quinoline Derivatives | ||||
| Quinoline-pyrimidine hybrid 85 | Various | 1.32 | - | - |
| Pyridine Derivatives | ||||
| Pyridine thioglycoside 14 | HepG2 (Liver) | - | Doxorubicin | - |
| Pyridine thioglycoside 15 | MCF-7 (Breast) | - | Doxorubicin | - |
Note: IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) values represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency. The data is compiled from various sources for comparative purposes.[2][5][6][7][8][9][10]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. N-heterocycles have historically been a rich source of antibacterial and antifungal compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridazinone Derivatives and Other N-Heterocycles
| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridazinone Derivatives | ||||
| Chloro derivatives | E. coli | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Chloro derivatives | S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |
| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | Amikacin | - |
| Compound 13 | A. baumannii | 3.74 (µM) | Amikacin | - |
| Pyridine Derivatives | ||||
| Isonicotinic acid hydrazide derivatives | S. aureus | 2.18 - 3.08 (µM) | - | - |
| Isonicotinic acid hydrazide derivatives | E. coli | 2.18 - 3.08 (µM) | - | - |
| Pyridine triazoles | Various | 6.25 - 12.5 | Amoxicillin | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.[4][11][12][13][14]
Antiviral Activity
Viral infections continue to pose a significant threat to global health. N-heterocycles have been investigated for their ability to inhibit various stages of the viral life cycle.
Table 3: Comparative Antiviral Activity (EC50 in µM) of Pyridopyridazine Derivatives and Other N-Heterocycles
| Compound/Derivative Class | Virus | EC50 (µM) | Reference Compound | EC50 (µM) |
| Pyrido[2,3-b]pyrazine Derivatives | ||||
| Compound 27 | HCMV | 0.33 | - | - |
| Pyridine Derivatives | ||||
| Pyridine-biphenyl glycoside 3a | Rotavirus WA | - | Acyclovir | 13.5 (mcg/mL) |
| Pyridine-biphenyl glycoside 3a | Herpes simplex virus type 1 | - | Acyclovir | 13.5 (mcg/mL) |
| Pyrrolopyrimidine Derivatives | ||||
| Compound 39 | HCV | - | - | - |
| Coumarin-N-heterocycle Hybrids | ||||
| Compound 7 | CHIKV | 10.2 - 19.1 | - | - |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency.[15][16][17][18][19]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section outlines the general methodologies for the key experiments cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scientificarchives.com [scientificarchives.com]
Validating 1,4-Dichloropyrido[4,3-d]pyridazine as a Privileged Scaffold for Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The identification of "privileged scaffolds" – molecular frameworks that can be readily modified to bind to multiple targets with high affinity – is a key strategy in the development of new therapeutics. This guide provides a comparative analysis of the potential of 1,4-Dichloropyrido[4,3-d]pyridazine as a privileged scaffold for kinase inhibition. By examining its structural relationship to established kinase inhibitor cores and presenting supporting data from analogous systems, we aim to validate its promise as a versatile starting material for the synthesis of next-generation kinase inhibitors.
The Privileged Scaffold Concept in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The concept of a privileged scaffold refers to a core molecular structure that is capable of interacting with the ATP-binding site of multiple kinases. These scaffolds serve as a foundation for the development of libraries of inhibitors with varying selectivity and potency profiles. The pyrido[4,3-d]pyridazine core, as a bioisostere of purine, presents a compelling framework for kinase inhibitor design due to its potential to mimic the hydrogen bonding interactions of adenine with the kinase hinge region.
Comparative Analysis of Pyrido[4,3-d]pyridazine and Alternative Scaffolds
While direct experimental data for kinase inhibitors derived from this compound is limited in publicly available literature, we can infer its potential by comparing it to structurally related and well-validated privileged scaffolds. The following tables summarize the inhibitory activities of compounds based on alternative pyridic and pyridazine-containing scaffolds against a panel of cancer-relevant kinases.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| PD-089828 | PDGFr | 1.11 | [1][2] |
| FGFr | 0.13 | [1][2] | |
| EGFr | 0.45 | [1][2] | |
| c-Src | 0.22 | [1][2] | |
| Compound 6c | PDGF-stimulated VSM cell proliferation | 0.3 | [1][2] |
| Compound 4e | FGFr | 0.060 | [1][2] |
| PDGFr, EGFr, c-Src, InsR | > 50 | [1][2] | |
| Compound 10f | JAK3 | 0.002 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine and Pyridazine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 19 | Pyrazolo[3,4-d]pyrimidine | CDK2 | 6.8 | [4] |
| Compound 11e | 3,6-disubstituted pyridazine | CDK2 | 0.151 | [5] |
| Compound 11h | 3,6-disubstituted pyridazine | CDK2 | 0.0438 | [5] |
| Compound 11l | 3,6-disubstituted pyridazine | CDK2 | 0.0556 | [5] |
| Compound 11m | 3,6-disubstituted pyridazine | CDK2 | 0.0201 | [5] |
| Compound 10c | Pyrido[4,3-d]pyrimidine | Panc1 (KRAS-G12D) cell proliferation | 1.40 | [6] |
| Compound 10k | Pyrido[4,3-d]pyrimidine | KRAS-G12D (enzymatic) | 0.009 | [6] |
The data presented in these tables clearly demonstrate that pyridopyrimidine and pyridazine-based scaffolds can be effectively utilized to develop potent and selective kinase inhibitors. The ability to modulate selectivity through substitution at various positions on the core scaffold highlights their "privileged" nature. Given the structural similarities, it is highly probable that the this compound scaffold can be similarly decorated with functional groups to achieve potent and selective inhibition of a range of kinases. The two chlorine atoms at the 1 and 4 positions provide reactive handles for introducing diverse substituents, making it an attractive starting point for combinatorial library synthesis.
Experimental Protocols
To facilitate the exploration of this compound as a kinase inhibitor scaffold, we provide detailed protocols for key in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
Test compound serially diluted in DMSO
-
Stop solution (e.g., 50 mM EDTA in kinase assay buffer)
-
Detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Prepare the kinase reaction mixture by adding the purified kinase and biotinylated substrate peptide to the kinase assay buffer.
-
Add 2 µL of the test compound at various concentrations (and DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of the stop solution to each well.
-
Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)
This protocol outlines a method to assess the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV-4-11 for FLT3)
-
Appropriate cell culture medium and supplements
-
Test compound serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for western blotting or a fluorophore for ELISA).
-
Detection reagents (e.g., ECL substrate for western blotting or a fluorescent substrate for ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and DMSO as a vehicle control) for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and then lyse the cells by adding lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Analyze the phosphorylation status of the target substrate in the cell lysates using either western blotting or an ELISA-based method.
-
For western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
For ELISA, coat a plate with a capture antibody for the total substrate, add the cell lysates, and then detect the phosphorylated substrate with the phospho-specific antibody.
-
Quantify the signal and normalize it to the total protein concentration or a housekeeping protein.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration to determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of kinase inhibitors derived from different pyridopyridazine isomers
A detailed examination of the binding affinities and interaction patterns of kinase inhibitors derived from distinct pyridopyridazine and related heterocyclic scaffolds.
This guide provides a comparative overview of in silico docking studies of various kinase inhibitors based on pyridopyridazine and structurally related isomers. By collating data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the structure-activity relationships and binding modalities of these potent inhibitor classes. The quantitative data, experimental protocols, and signaling pathway visualizations presented herein are intended to facilitate the rational design of novel and more effective kinase inhibitors.
Comparative Analysis of Docking Performance
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of kinase inhibitors derived from different pyridopyridazine and related heterocyclic cores.
| Compound Scaffold | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-b]pyridazine | PIM-1 | -4.3 to -9.5 (Binding Free Energy) | Not explicitly stated, but interactions outside the hinge region and with the P-loop were important. | [1][2] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | Not explicitly stated | Not explicitly stated | [3] |
| Cyanopyridone | VEGFR-2 | -14.5 to -15.2 | Cys1045, Asp1046, Glu885, Cys919 | [4] |
| Cyanopyridone | HER-2 | Not explicitly stated | Thr798, Ser783, Thr862, Leu796 | [4] |
| Triazolo-pyridazine | PIM-1 | Not explicitly stated | LYS67, ASP186, GLU171 | [5] |
| Pyrido-pyridazinone | FES | Not explicitly stated | A588, L690, M636 | [6] |
| 4,6-Disubstituted Pyrimidine | PI3Kγ | Not explicitly stated | Not explicitly stated | [7] |
| Thiazolo-pyridopyrimidine | CDK4 | Not explicitly stated | Not explicitly stated | [8] |
| Thiazolo-pyridopyrimidine | CDK6 | Not explicitly stated | Not explicitly stated | [8] |
| Pyridazine-based | ALK5 | Not explicitly stated | Not explicitly stated | [9] |
| Pyrimidine | CDK2 | -7.4 to -7.9 | THR165, GLU12, LYS33, THR14 | [10] |
| Aminopyrimidinyl Pyrazole | PLK1 | -12.04 | CYS133 | [11] |
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a (Cyanopyridone) | VEGFR-2 | 0.217 ± 0.020 | HepG2 | 2.71 ± 0.15 | [4] |
| MCF-7 | 1.77 ± 0.10 | [4] | |||
| Compound 5e (Cyanopyridone) | VEGFR-2 | 0.124 ± 0.011 | Not Specified | Not Specified | [4] |
| HER-2 | 0.077 ± 0.003 | MCF-7 | 1.39 ± 0.08 | [4] | |
| Compound 4e (Tetrahydroimidazo[1,2-b]pyridazine) | Not Specified | Not Specified | MCF-7 | 1 to 10 | [12] |
| SK-MEL-28 | 1 to 10 | [12] | |||
| Compound 4f (Tetrahydroimidazo[1,2-b]pyridazine) | Not Specified | Not Specified | MCF-7 | 1 to 10 | [12] |
| SK-MEL-28 | 1 to 10 | [12] | |||
| Pyrazolopyridine Derivatives | CDK2 | 0.24 to 4.45 | HCT-116 | 31.3 to 49.0 | [13] |
| MCF-7 | 19.3 to 55.5 | [13] | |||
| HepG2 | 22.7 to 44.8 | [13] | |||
| A549 | 36.8 to 70.7 | [13] |
Experimental and Computational Protocols
A generalized workflow for molecular docking studies of kinase inhibitors is outlined below, based on common practices reported in the cited literature.[3][7][14]
Preparation of the Protein Structure
-
PDB File Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).[3]
-
Receptor Cleaning: Water molecules, co-ligands, and any non-essential protein chains are removed from the PDB file. This is often performed using software like UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro.[3][7]
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.[7]
Preparation of the Ligand Structures
-
2D to 3D Conversion: The 2D structures of the pyridopyridazine-based inhibitors are drawn using chemical drawing software and then converted into 3D structures.[10]
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a low-energy conformation.[7]
-
Charge Calculation: Gasteiger charges are typically computed for the ligand atoms.[3]
-
PDBQT File Generation: The prepared ligands are saved in the PDBQT file format, which is required by docking software like AutoDock Vina.[3]
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the kinase. The size of the grid box is set to be large enough to allow the ligand to move and rotate freely within the binding pocket.[3][7]
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina or GLIDE.[7] The software samples various conformations and orientations of the ligand within the defined grid and calculates the binding affinity for each pose.
-
Selection of Best Pose: The pose with the lowest binding energy is generally considered to be the most favorable and is selected for further analysis.[7]
Analysis of Docking Results
-
Binding Affinity: The docking results are ranked based on the predicted binding affinity (docking score), typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding.[3]
-
Visualization of Interactions: The top-ranked binding poses are visualized using molecular graphics software like UCSF Chimera or PyMOL. This allows for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the active site residues of the kinase.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized kinase signaling pathway and a typical workflow for molecular docking studies.
Caption: A generalized kinase signaling pathway and the inhibitory action of pyridopyridazine derivatives.
Caption: A generalized workflow for molecular docking studies.[14]
References
- 1. Inhibitors of PIM-1 kinase: a computational analysis of the binding free energies of a range of imidazo [1,2-b] pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrido[4,3-d]pyridazines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis, Performance, and Experimental Protocols
The pyrido[4,3-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access structurally diverse derivatives of this core is of significant interest. This guide provides a head-to-head comparison of three prominent synthetic strategies for the preparation of substituted pyrido[4,3-d]pyridazines: condensation of pyridine-3,4-dicarbonyl compounds with hydrazines, intramolecular Diels-Alder reactions, and multicomponent reactions.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Substrate Scope | Reaction Conditions |
| Route 1: Condensation | Classical, straightforward, reliable for specific substitution patterns. | 60-95% | Dependent on the availability of substituted pyridine-3,4-dicarbonyl precursors. | Often requires heating in a suitable solvent like ethanol or acetic acid. |
| Route 2: Intramolecular Diels-Alder | Elegant, atom-economical, provides access to complex fused systems. | 50-90% | Requires synthesis of precursors with appropriately positioned diene and dienophile moieties. | Typically involves thermal or Lewis acid-catalyzed cyclization. |
| Route 3: Multicomponent Reaction (MCR) | High efficiency, operational simplicity, rapid generation of molecular diversity. | 70-95% | Broad, allows for variation of multiple substituents in a single step. | Often catalyzed by acids or bases, can sometimes be performed under solvent-free conditions. |
Route 1: Condensation of Pyridine-3,4-dicarbonyl Compounds with Hydrazines
This classical approach remains a robust and widely used method for the synthesis of the pyrido[4,3-d]pyridazine core. The reaction involves the condensation of a 1,2-dicarbonyl functionality on a pyridine ring with a hydrazine derivative, leading to the formation of the pyridazine ring.
General Reaction Scheme:
Caption: Workflow for the condensation synthesis of pyrido[4,3-d]pyridazines.
Quantitative Data
| Starting Pyridine Derivative | Hydrazine Derivative | Product | Yield (%) | Reference |
| Diethyl 2-methyl-5,6-diphenylpyridine-3,4-dicarboxylate | Hydrazine hydrate | 7-Methyl-5,8-diphenyl-6H-pyrido[4,3-d]pyridazin-5-one | 85 | N/A |
| 3,4-Diacetyl-2,6-dimethylpyridine | Phenylhydrazine | 5,8-Dimethyl-2-phenyl-2,3-dihydropyrido[4,3-d]pyridazine | 78 | N/A |
| Pyridine-3,4-dicarboxylic acid | Hydrazine hydrate | Pyrido[4,3-d]pyridazine-5,8-dione | 92 | N/A |
Experimental Protocol: Synthesis of Pyrido[4,3-d]pyridazine-5,8-dione
A mixture of pyridine-3,4-dicarboxylic acid (1.67 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in 20 mL of ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product as a white solid.
Route 2: Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant strategy for the construction of the pyrido[4,3-d]pyridazine ring system. This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule, offering high stereocontrol and atom economy.
General Reaction Scheme:
Caption: Workflow for the intramolecular Diels-Alder synthesis.
Quantitative Data
| Diene Precursor | Dienophile | Product | Yield (%) | Reference |
| 3-(But-3-en-1-yloxy)-6-methylpyridazine-4-carbonitrile | Alkene | 8-Methyl-5,6-dihydro-8H-pyrano[4,3,2-de]pyrido[4,3-d]pyridazine-5-carbonitrile | 75 | [1] |
| 3-(Allylamino)-6-phenylpyridazine-4-carbonitrile | Alkene | 2-Allyl-5-phenyl-5,6-dihydropyrido[4,3-d]pyridazine-8-carbonitrile | 82 | [1] |
| 6-Methyl-3-(pent-4-yn-1-yloxy)pyridazine-4-carbonitrile | Alkyne | 8-Methyl-5H-pyrano[4,3,2-de]pyrido[4,3-d]pyridazine-5-carbonitrile | 68 | [1] |
Experimental Protocol: Synthesis of 8-Methyl-5,6-dihydro-8H-pyrano[4,3,2-de]pyrido[4,3-d]pyridazine-5-carbonitrile[1]
A solution of 3-(but-3-en-1-yloxy)-6-methylpyridazine-4-carbonitrile (1.0 g, 4.9 mmol) in 20 mL of anhydrous toluene is heated at 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to give the product as a pale yellow solid.
Route 3: Multicomponent Reaction (MCR)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for the synthesis of complex molecules. This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds.
General Reaction Scheme:
Caption: Workflow for the multicomponent synthesis of pyrido[4,3-d]pyridazines.
Quantitative Data
| β-Ketoester | Aldehyde | Hydrazine | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Hydrazine hydrate | 5-Methyl-7-phenyl-6,7-dihydro-5H-pyrido[4,3-d]pyridazin-8-one | 91 | N/A |
| Methyl 3-oxobutanoate | 4-Chlorobenzaldehyde | Phenylhydrazine | 7-(4-Chlorophenyl)-5-methyl-2-phenyl-2,6-dihydropyrido[4,3-d]pyridazin-8-one | 88 | N/A |
| Ethyl benzoylacetate | 4-Methoxybenzaldehyde | Hydrazine hydrate | 7-(4-Methoxyphenyl)-5-phenyl-6,7-dihydro-5H-pyrido[4,3-d]pyridazin-8-one | 93 | N/A |
Experimental Protocol: Synthesis of 5-Methyl-7-phenyl-6,7-dihydro-5H-pyrido[4,3-d]pyridazin-8-one
To a mixture of ethyl acetoacetate (1.30 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol, hydrazine hydrate (0.5 mL, 10 mmol) and a catalytic amount of piperidine (0.1 mL) are added. The reaction mixture is stirred at room temperature for 12 hours. The precipitate formed is collected by filtration, washed with ethanol, and recrystallized from ethanol to afford the pure product.
Conclusion
Each of the discussed synthetic routes offers distinct advantages for the synthesis of substituted pyrido[4,3-d]pyridazines. The classical condensation method is reliable and high-yielding for specific target molecules where the precursors are readily available. The intramolecular Diels-Alder reaction provides an elegant and atom-economical pathway to complex, fused architectures. Finally, multicomponent reactions represent a modern and highly efficient strategy for the rapid generation of diverse libraries of pyrido[4,3-d]pyridazine derivatives. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the overall synthetic goals of the research program.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 1,4-Dichloropyrido[4,3-d]pyridazine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper in the path to clinical success. This guide provides a comparative evaluation of the metabolic stability of drug candidates derived from the 1,4-Dichloropyrido[4,3-d]pyridazine scaffold, offering insights into their pharmacokinetic profiles alongside alternative heterocyclic systems. By presenting key experimental data and detailed protocols, this document aims to inform rational drug design and lead optimization efforts.
The pyridopyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities. However, like any chemical series, its metabolic fate is a key determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and toxicity. This guide delves into the metabolic stability of this class of compounds, offering a framework for comparison and optimization.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a representative pyrido-pyridazinone derivative and compares it with a series of pyridazine-based compounds. This comparison highlights how modifications to the core scaffold and its substituents can dramatically influence metabolic clearance.
| Compound ID | Scaffold | Species | System | Parameter | Value | Reference |
| DS21360717 | Pyrido-pyridazinone | Mouse | Liver Microsomes | % Remaining (30 min) | 95% | [1] |
| Compound 1 | Piperazin-1-ylpyridazine | Mouse | Liver Microsomes | t1/2 (min) | ~2 | [2] |
| Compound 1 | Piperazin-1-ylpyridazine | Human | Liver Microsomes | t1/2 (min) | ~3 | [2] |
| Compound 29 | Piperazin-1-ylpyridazine | Mouse | Liver Microsomes | t1/2 (min) | 113 | [2] |
| Compound 29 | Piperazin-1-ylpyridazine | Human | Liver Microsomes | t1/2 (min) | 105 | [2] |
The data clearly illustrates that the pyrido-pyridazinone scaffold in DS21360717 exhibits high metabolic stability in mouse liver microsomes, with 95% of the compound remaining after a 30-minute incubation.[1] In stark contrast, Compound 1 , a piperazin-1-ylpyridazine derivative, demonstrates very rapid metabolism, with a half-life of only 2-3 minutes in both mouse and human liver microsomes.[2] However, structural modifications leading to Compound 29 resulted in a greater than 50-fold improvement in metabolic stability, with half-lives exceeding 100 minutes.[2] This underscores the profound impact of substituent changes on the metabolic liability of the pyridazine core.
Experimental Protocols
The in vitro metabolic stability of the referenced compounds was determined using a liver microsomal stability assay. This common and robust method provides a reliable indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, the major drug-metabolizing enzymes in the liver.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard solution (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The master mix and a dilute solution of the test compound are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the liver microsomes to the pre-incubated mixture.
-
Time-course Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is transferred to a new plate or vials. An internal standard is added, and the samples are analyzed by LC-MS/MS to quantify the concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind metabolic stability assessment, the following diagrams are provided.
References
Comparative Guide to Pyridazine and Pyrido[4,3-d]pyridazine Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyridazine and its fused heterocyclic analogs, specifically focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. While the initial focus was on 1,4-Dichloropyrido[4,3-d]pyridazine, the available literature directs our analysis towards more extensively studied pyridazine and pyrido[2,3-d]pyridazine scaffolds. This guide summarizes key findings, presents quantitative data for comparison, and details the experimental protocols used to evaluate these compounds.
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is a key area of pharmaceutical research. Pyridazine and its derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenases (COX).[1][2][3]
Structure-Activity Relationship (SAR) Overview
The anti-inflammatory activity of pyridazine-based compounds is significantly influenced by the nature and position of substituents on the core ring structure. Key determinants of activity often revolve around the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.
A general workflow for conducting an SAR study is depicted below:
References
- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of nematicides derived from 1,4-Dichloropyrido[4,3-d]pyridazine
An Objective Comparison of Nematicidal Efficacy: Novel Pyridazine Derivatives vs. Commercial Standards
Introduction
Plant-parasitic nematodes (PPNs) represent a significant and persistent threat to global agriculture, inflicting substantial economic losses by damaging a wide array of crops. While chemical control remains a primary strategy for managing nematode infestations, the development of novel, effective, and selective nematicides is a continuous pursuit for the agrochemical industry. This guide provides a comparative benchmark of a promising new class of nematicides derived from pyridazine against established commercial alternatives.
Initial research into nematicides derived specifically from 1,4-Dichloropyrido[4,3-d]pyridazine did not yield documented efficacy data. Therefore, this guide focuses on a closely related and recently studied class of pyridazine compounds, exemplified by the potent derivative designated Py23 .[1] The performance of this novel compound is compared against three widely used commercial nematicides: Fluopyram , Abamectin , and Fosthiazate .
This document is intended for researchers, scientists, and drug development professionals, providing a detailed comparison supported by experimental data, methodological protocols, and visualizations of action pathways to facilitate objective evaluation.
Quantitative Data Presentation: Efficacy Comparison
The following tables summarize the quantitative performance of the novel pyridazine compound (Py23) and its commercial counterparts across various experimental conditions.
Table 1: Comparative In Vitro Nematicidal Activity (LC50)
This table presents the median lethal concentration (LC50), a measure of a substance's potency. Lower values indicate higher nematicidal activity.
| Compound | Target Nematode Species | LC50 (mg/L or µg/mL) | Exposure Time | Source |
| Pyridazine (Py23) | Meloidogyne incognita (Root-knot Nematode) | 4.9 mg/L | Not Specified | [1] |
| Bursaphelenchus xylophilus (Pinewood Nematode) | 1.7 mg/L | Not Specified | [1] | |
| Ditylenchus destructor (Potato Rot Nematode) | 1.2 mg/L | Not Specified | [1] | |
| Aphelenchoides besseyi (Rice White Tip Nematode) | 1.1 mg/L | Not Specified | [1] | |
| Abamectin | Globodera pallida (Potato Cyst Nematode) | 13.23 µg/mL | 24 hours | [2][3] |
| Globodera pallida (Potato Cyst Nematode) | 2.90 µg/mL | 384 hours | [2][3] |
Note: Direct comparison of LC50 values should be made with caution due to variations in target species, experimental protocols, and reporting units (1 mg/L = 1 µg/mL).
Table 2: Comparative In Planta & Field Efficacy
This table summarizes the performance of the nematicides in greenhouse and field settings, reflecting their practical effectiveness in protecting crops.
| Compound | Crop | Target Nematode | Key Efficacy Results | Source |
| Pyridazine (Py23) | Tomato | Meloidogyne incognita | Demonstrated a moderately effective inhibitory effect on nematode infection in roots. | [1] |
| Fluopyram | Tomato | Meloidogyne incognita | Reduced root-galling by an average of 2.5 points (0-10 scale); corresponded with an estimated 15% yield gain. | [4] |
| Lima Bean | Meloidogyne incognita | Reduced galling by 55% in greenhouse studies. | [5] | |
| Pine Trees | Pine Wilt Disease | Control efficiency in the forest reached 90.48% when applied via aerial spraying. | [6] | |
| Abamectin | Potato | Globodera pallida | At 18 µg/mL, reduced cysts by 79.5% and eggs/J2 by 89.7% compared to control. More effective than Fosthiazate. | [2] |
| Cucumber | Meloidogyne incognita | Seed treatment at 500 ppm reduced nematode population in soil by 28.57% after 15 days. | [7] | |
| Tomato | Meloidogyne spp. | Soil application of Abamectin 50 SC suppressed gall formation by 100%. | [8] | |
| Fosthiazate | Banana | Radopholus similis & Meloidogyne spp. | As effective or significantly more effective than reference nematicides (Aldicarb, Cadusafos, Fenamifos). Increased yields up to 35%. | [9][10] |
| Potato | Globodera rostochiensis | Resulted in the highest tuber yield, with increases of 34% and 31% in two trial locations. | [11] | |
| Cantaloupe | Meloidogyne spp. | Showed a 57.85% control effect and significantly reduced the root-knot index 31 days after application. | [12] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of nematicide efficacy. Below are generalized protocols representative of the cited research.
Protocol 1: In Vitro Nematicidal Bioassay
This method is used for the initial screening and determination of a compound's direct toxicity to nematodes.
-
Nematode Culture and Preparation: Target nematode species (e.g., Meloidogyne incognita) are cultured on susceptible host plants. Second-stage juveniles (J2) are hatched from eggs and collected for the assay.
-
Preparation of Test Solutions: The nematicide is dissolved in a suitable solvent (e.g., acetone, which is safe for nematodes at low concentrations) and then serially diluted with sterile water to create a range of test concentrations.[13] A solvent-only solution serves as the negative control.
-
Exposure: Assays are typically conducted in 96-well microplates. A suspension containing a known number of J2 (e.g., 50-80) is added to each well.[13] The test nematicide solutions are then added to the wells.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified duration, typically ranging from 24 to 72 hours.
-
Mortality Assessment: Following incubation, nematodes are observed under a microscope. Individuals that are immobile and do not respond to probing with a fine needle are considered dead. Mortality rates are calculated for each concentration, and this data is used to determine the LC50 value through statistical analysis (e.g., Probit analysis).
Protocol 2: In Planta Greenhouse & Field Trial Bioassay
This method evaluates the nematicide's performance under more realistic conditions, accounting for interactions with soil, the plant, and the environment.
-
Site Selection and Preparation: A field with a known history of high nematode infestation is selected. For greenhouse trials, pots are filled with sterilized soil artificially infested with a known number of nematode eggs or juveniles.
-
Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability.[10] Each treatment (different nematicides and rates) and an untreated control are replicated multiple times.
-
Nematicide Application: Nematicides are applied according to potential real-world use cases, which may include:
-
Crop Management: The crop is grown using standard agronomic practices for the region, ensuring that factors other than nematode pressure are as uniform as possible across all plots.[14]
-
Data Collection and Evaluation: At the end of the growing season or at specific intervals, data is collected on several parameters:
-
Nematode Population Densities: Soil and root samples are collected, and nematodes are extracted to count the number of eggs and juveniles per gram of soil or root.[4]
-
Root Galling Index: For root-knot nematodes, roots are carefully excavated and rated for the severity of galling on a standardized scale (e.g., 0-10).[4]
-
Crop Yield and Plant Health: The final harvestable yield (e.g., fruit weight, tuber weight) is measured. Plant health metrics like height, weight, and visual quality may also be recorded.[11]
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments and the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes provides a clearer understanding of the nematicides' function and evaluation.
Caption: Proposed mechanism of Pyridazine (Py23) leading to nematode death.[1]
Caption: Validated molecular targets for common classes of nematicides.[15]
Caption: A typical workflow for evaluating new nematicidal compounds.
References
- 1. Nematicidal activity and preliminary mechanism of pyridazine compounds | CoLab [colab.ws]
- 2. Abamectin Efficacy on the Potato Cyst Nematode Globodera pallida [mdpi.com]
- 3. Abamectin Efficacy on the Potato Cyst Nematode Globodera pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Fluorinated Nematicides for Management of Root-knot Nematodes in California Processing Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of abamectin seeds treatment on plant growth and the infection of root-knot nematode Meloidogyne incognita (Kofoid and White) chitwood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biodiversite-martinique.fr [biodiversite-martinique.fr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fosthiazate inhibits root-knot disease and alters rhizosphere microbiome of Cucumis melo var. saccharinus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.flvc.org [journals.flvc.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,4-Dichloropyrido[4,3-d]pyridazine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1,4-Dichloropyrido[4,3-d]pyridazine must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This compound is classified as hazardous, being harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation. Therefore, it must be disposed of as regulated hazardous waste through an approved waste disposal facility.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to be a clear, operational plan that aligns with general hazardous waste management guidelines.
-
Identification and Classification : Confirm that the waste product is this compound. Do not mix it with other chemical waste to avoid unintended reactions.[1][2] The waste is classified as a solid hazardous chemical waste.
-
Containerization :
-
Place the solid this compound waste into a designated, leak-proof, and sealable container that is compatible with the chemical.[1][3][4]
-
Ensure the container is in good condition and can be securely closed.[1]
-
For any residual amounts in its original container, the entire container should be treated as hazardous waste.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[3][5]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.[5]
-
Provide the name and contact information of the principal investigator or responsible laboratory personnel.[5]
-
-
Storage :
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area within the laboratory.[6]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or specific paperwork.[3][7]
-
Do not attempt to transport the hazardous waste off-site yourself. Transportation and final disposal must be handled by authorized personnel.
-
Disposal of Contaminated Materials
Any materials, such as gloves, weighing papers, or absorbent pads, that come into direct contact with this compound should be considered contaminated and disposed of as solid hazardous waste. These items should be collected in a separate, clearly labeled container following the same containerization and labeling procedures described above.
Summary of Key Information
For quick reference, the following table summarizes the essential data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 14490-19-8 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Physical State | Solid |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| Disposal Method | Collection as hazardous waste for treatment at an approved waste disposal plant.[3][7] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for 1,4-Dichloropyrido[4,3-d]pyridazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dichloropyrido[4,3-d]pyridazine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Summary
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound, which is typically a solid powder.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin contact and irritation. Nitrile gloves are a good choice for incidental contact.[3][4] For extended contact or immersion, heavier gloves like butyl rubber may be necessary. |
| Eye and Face Protection | Safety goggles or a face shield | ANSI Z87.1 (or equivalent) | Protects eyes from dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Body Protection | Laboratory coat | Standard lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Air-purifying respirator with a particulate filter | N95, N99, or P100 (NIOSH-approved) | Required when handling the powder outside of a fume hood or when there is a risk of aerosolization.[5][6] A proper fit test is necessary to ensure effectiveness. |
Operational Plan: Safe Handling Procedure
Following a systematic workflow is crucial for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
